5-Bromo-2-ethylthiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLOCJDQVWVTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671734 | |
| Record name | 5-Bromo-2-ethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086382-44-6 | |
| Record name | Thiazole, 5-bromo-2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-Bromo-2-ethylthiazole
An In-depth Technical Guide to 5-Bromo-2-ethylthiazole: Properties, Reactivity, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus is a cornerstone pharmacophore in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the anti-neoplastic agent Tiazofurin and the anti-HIV drug Ritonavir.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound emerges as a particularly valuable building block within this class. The presence of a bromine atom at the 5-position provides a versatile synthetic handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the chemical properties, core reactivity, and key experimental protocols for this compound, providing researchers with the foundational knowledge to effectively leverage this reagent in complex molecule synthesis and drug discovery programs.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis, ensuring proper handling, storage, and reaction setup. The key physicochemical data for this compound are summarized below.
| Property | Value | Source / Notes |
| Chemical Formula | C₅H₆BrNS | Calculated |
| Molecular Weight | 192.05 g/mol | Calculated |
| CAS Number | 1086382-60-6 | For the related 5-bromo-2-ethoxythiazole[2] |
| Appearance | Pale yellow liquid/solid | Inferred from similar compounds[3] |
| Boiling Point | ~288 °C (Predicted) | For the related Ethyl 5-bromothiazole-2-carboxylate[4] |
| Storage | 2-8°C, under inert gas | Recommended for similar brominated heterocycles[5] |
Part 2: Synthesis of the this compound Scaffold
The synthesis of 5-bromo-substituted thiazoles can be approached through several established routes. A common and effective strategy involves the bromination of a pre-formed 2-substituted thiazole. This method offers a direct path to the target compound from readily available starting materials.
Protocol: Electrophilic Bromination of 2-Ethylthiazole
This protocol describes a general procedure for the synthesis of this compound via direct bromination. The C5 position of the thiazole ring is susceptible to electrophilic attack.
Methodology:
-
Reaction Setup: To a stirred solution of 2-ethylthiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane), cool the mixture to 0°C in an ice bath.
-
Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The use of NBS is preferable to elemental bromine as it is easier to handle and generates fewer byproducts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Caption: Workflow for the synthesis of this compound.
Part 3: Core Reactivity and Key Synthetic Transformations
The synthetic utility of this compound is dominated by the reactivity of its carbon-bromine bond. This section details the most critical transformations, providing both mechanistic insights and practical experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C(5)-Br bond of the thiazole is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction is a versatile method for creating biaryl or vinyl-aryl structures by coupling an organoboron species with an organohalide.[6][7]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%).[8][9]
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 ratio).[10] Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated.
-
Purification: Purify the residue by column chromatography to obtain the desired coupled product.
The Stille reaction couples the organohalide with an organotin compound (stannane).[11] It is known for its tolerance of a wide variety of functional groups, though a significant drawback is the toxicity of the tin reagents.[11][12]
Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (this time from the organostannane), and reductive elimination.[11][13]
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the organostannane reagent (e.g., tributyl(vinyl)stannane) (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent: Add an anhydrous, degassed solvent like toluene or DMF.
-
Additives (Optional): In some cases, a lithium chloride (LiCl) additive can accelerate the transmetalation step.
-
Heating: Heat the mixture under an inert atmosphere, typically between 80-110°C, until the starting material is consumed (monitored by TLC/GC-MS).
-
Workup: Cool the reaction, and if necessary, quench the excess organotin reagent with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts. Filter the mixture and extract the filtrate with an organic solvent.
-
Purification: Dry and concentrate the organic phase. Purify the product via column chromatography.
This reaction is a cornerstone of modern synthetic chemistry for constructing aryl-amine bonds.[14] It allows for the coupling of this compound with a vast range of primary and secondary amines.
Mechanistic Rationale: The choice of a sterically hindered phosphine ligand is crucial.[15] These ligands promote the reductive elimination step and prevent catalyst deactivation, enabling the coupling of less reactive amines and aryl halides. The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine or the palladium-amine complex.[15]
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: Perform all steps under a strict inert atmosphere (argon or nitrogen).
-
Reagent Loading: In a glovebox or using Schlenk techniques, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and the base (e.g., NaOtBu or Cs₂CO₃).
-
Addition of Substrates: Add this compound (1.0 eq), the amine coupling partner (1.2 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the flask and heat the mixture with stirring, typically at 80-110°C, for 2-24 hours.
-
Monitoring and Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Metal-Halogen Exchange Reactions
Metal-halogen exchange provides an alternative route to functionalize the 5-position by transforming the electrophilic C-Br bond into a nucleophilic carbon-metal bond.
The formation of a Grignard reagent creates a potent carbon nucleophile. However, the preparation of heteroaromatic Grignard reagents can be challenging.[16]
Causality and Protocol Considerations:
-
Magnesium Activation: The magnesium metal surface is often passivated by an oxide layer. It must be activated, typically by adding a small crystal of iodine or 1,2-dibromoethane, to initiate the reaction.[17][18]
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic sources, including water.[19] All glassware must be oven-dried, and solvents must be anhydrous.
Experimental Protocol: Grignard Formation and Trapping
-
Setup: Assemble an oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 eq) and an iodine crystal to the flask.
-
Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubble formation.
-
Addition: Once initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure full conversion.
-
Trapping: Cool the newly formed Grignard reagent to 0°C and add a solution of the desired electrophile (e.g., benzaldehyde, CO₂) in anhydrous THF dropwise.
-
Workup: After the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product, dry the organic layer, and purify by chromatography.
Lithiation using an organolithium reagent like n-butyllithium (n-BuLi) is a rapid and efficient way to generate a highly reactive organolithium species.
Causality and Protocol Considerations:
-
Low Temperature: These reactions are typically performed at very low temperatures (-78°C, a dry ice/acetone bath) to prevent side reactions, such as the attack of the organolithium reagent on the thiazole ring itself.[20][21]
Experimental Protocol: Lithiation and Trapping
-
Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq, typically as a solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir at this temperature for 30-60 minutes.
-
Electrophile Addition: Add the desired electrophile (e.g., an aldehyde, ketone, or DMF) as a solution in THF, again maintaining the low temperature.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with saturated aqueous NH₄Cl.
-
Workup and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
Caption: Workflow for functionalization via lithiation.
Part 4: Safety, Handling, and Storage
Proper handling of this compound and its derivatives is essential for laboratory safety. The information is generalized from safety data sheets of similar brominated and thiazole-containing compounds.[22][23][24]
-
Hazard Classification: Generally classified as an irritant. Causes skin irritation (H315) and serious eye irritation (H319).[24] May cause respiratory irritation. Some related compounds are classified as harmful if swallowed.[23][25]
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[22][23] Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[22][24] Wash hands thoroughly after handling. Keep away from strong oxidizing agents, strong bases, and sources of ignition.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Part 5: Applications in Medicinal Chemistry and Drug Discovery
The 5-functionalized-2-ethylthiazole scaffold is a valuable motif in the synthesis of biologically active compounds. The ability to easily introduce diverse substituents at the 5-position via the methods described above allows for extensive Structure-Activity Relationship (SAR) studies. Thiazole derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anti-inflammatory Agents: As building blocks for novel inhibitors of enzymes like cyclooxygenase (COX).[1]
-
Anticancer Agents: The thiazole ring is a key component in compounds designed to target various cancer cell lines.[26]
-
Antimicrobial Agents: Functionalized thiazoles have shown potential as antibacterial and antifungal agents.[26]
The synthetic versatility of this compound makes it an indispensable tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-broMo-2-ethoxy-thiazole synthesis - chemicalbook [chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. Ethyl 5-broMothiazole-2-carboxylate CAS#: 1202237-88-4 [amp.chemicalbook.com]
- 5. 5-Bromo-2-ethyl-4-methylthiazole [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. adichemistry.com [adichemistry.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.fr [fishersci.fr]
- 24. tcichemicals.com [tcichemicals.com]
- 25. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 5-Bromo-2-ethylthiazole: A Comprehensive Technical Guide
Introduction
5-Bromo-2-ethylthiazole is a substituted thiazole derivative of significant interest in medicinal chemistry and materials science. The thiazole ring is a prominent scaffold in numerous biologically active compounds, and the introduction of a bromine atom and an ethyl group can modulate the molecule's physicochemical properties, reactivity, and biological interactions.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, providing a foundational dataset for researchers in drug discovery and development.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values based on established spectroscopic principles and experimental data from analogous compounds. This guide is designed to serve as a valuable resource for scientists, enabling a deeper understanding of the molecule's structural features and providing a practical reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group protons and the proton on the thiazole ring. The chemical shifts are influenced by the aromaticity of the thiazole ring and the electronegativity of the adjacent sulfur, nitrogen, and bromine atoms.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Singlet | 1H | H-4 |
| ~3.05 | Quartet | 2H | -CH₂- |
| ~1.40 | Triplet | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Thiazole Proton (H-4): The proton at the C-4 position of the thiazole ring is expected to appear as a singlet at approximately 7.65 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic ring current and the adjacent electronegative sulfur and bromine atoms.
-
Ethyl Group Protons: The ethyl group will present as a characteristic quartet and triplet. The methylene protons (-CH₂-) are adjacent to the electron-withdrawing thiazole ring, leading to a predicted downfield shift to around 3.05 ppm. These protons appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) are further from the ring and are therefore more shielded, resonating at approximately 1.40 ppm as a triplet due to coupling with the two methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-2 |
| ~143 | C-4 |
| ~115 | C-5 |
| ~25 | -CH₂- |
| ~14 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Thiazole Ring Carbons: The carbon atom at the C-2 position, bonded to the nitrogen and sulfur atoms and the ethyl group, is expected to be the most downfield, around 170 ppm. The C-4 carbon, attached to a proton, is predicted to resonate at approximately 143 ppm. The C-5 carbon, bearing the bromine atom, will be significantly shielded by the halogen, with a predicted chemical shift of around 115 ppm.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group, being directly attached to the thiazole ring, is expected at approximately 25 ppm. The terminal methyl carbon (-CH₃) will be the most upfield signal, at around 14 ppm.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~2970-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1600-1450 | Medium | C=C and C=N stretching (thiazole ring) |
| ~1050 | Strong | C-Br stretching |
Interpretation of the IR Spectrum:
-
C-H Stretching: The absorption band around 3100 cm⁻¹ is characteristic of the C-H stretching vibration of the proton attached to the aromatic thiazole ring. The bands in the 2970-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.
-
Thiazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are attributed to the C=C and C=N stretching vibrations within the thiazole ring, which are characteristic of aromatic and heteroaromatic systems.
-
C-Br Stretching: A strong absorption band is predicted around 1050 cm⁻¹, which is indicative of the C-Br stretching vibration.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
For transmission IR of a liquid, place a drop of the sample between two KBr or NaCl plates.
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the presence of bromine is expected to produce a characteristic isotopic pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 191/193 | High | [M]⁺ (Molecular ion) |
| 176/178 | Medium | [M - CH₃]⁺ |
| 112 | High | [M - Br]⁺ |
| 98 | Medium | [M - Br - CH₂]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be observed as a pair of peaks at m/z 191 and 193 with an approximate 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Pathways:
-
Loss of a Methyl Radical: Fragmentation of the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 176/178.
-
Loss of a Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), giving a prominent peak at m/z 112.
-
Further Fragmentation: The fragment at m/z 112 can further lose a methylene group (CH₂) to yield an ion at m/z 98.
-
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Acquire the mass spectrum using an electron ionization (EI) source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Visualizations
Caption: Molecular Structure of this compound.
Caption: Proposed MS Fragmentation Pathways.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. While the NMR and IR data are primarily predictive, they are grounded in the well-established principles of spectroscopy and supported by experimental data from analogous structures. The mass spectrometry interpretation, highlighting the characteristic isotopic pattern of bromine, offers a definitive method for confirming the presence of this halogen. This guide serves as a critical resource for researchers, facilitating the confident identification and further investigation of this important heterocyclic compound.
References
A Senior Application Scientist's Guide to the Synthesis of 5-Halothiazoles
Abstract
The 5-halothiazole moiety is a cornerstone in contemporary medicinal chemistry and materials science, lending unique physicochemical properties to a vast array of functional molecules. This technical guide provides an in-depth review of the principal synthetic strategies for accessing this privileged scaffold. We will explore the nuances of direct electrophilic halogenation of the thiazole core, the classical yet robust Hantzsch thiazole synthesis, and the strategic conversion of 5-aminothiazoles via Sandmeyer-type reactions. For each methodology, we will dissect the underlying mechanisms, offer field-proven insights into experimental choices, and present detailed, actionable protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the 5-halothiazole scaffold in their research and development endeavors.
The Ascendancy of 5-Halothiazoles in Chemical Sciences
The thiazole ring is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including as antifungal, anti-inflammatory, and anticancer agents.[1] The introduction of a halogen atom at the 5-position of the thiazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic halogenation can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and provide a versatile handle for further synthetic diversification through cross-coupling reactions. Consequently, the development of efficient and regioselective methods for the synthesis of 5-halothiazoles is of paramount importance.
Core Synthetic Strategies for 5-Halothiazoles
The synthesis of 5-halothiazoles can be broadly categorized into two main approaches: the late-stage functionalization of a pre-formed thiazole ring and the construction of the thiazole ring with the halogen atom already incorporated. This guide will focus on the most prevalent and practical methods within these categories.
Direct Electrophilic Halogenation of the Thiazole Ring
Direct C-H halogenation of the thiazole nucleus is an atom-economical approach to introduce a halogen at the 5-position. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. However, the regioselectivity of this reaction is highly dependent on the substituents present on the ring and the choice of halogenating agent.
Mechanism Overview: The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The halogenating agent, often activated by a Lewis or Brønsted acid, generates a potent electrophile that attacks the electron-rich C5 position of the thiazole ring, forming a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-halothiazole product.
Diagram: General Mechanism of Electrophilic Halogenation of Thiazole
Caption: Electrophilic attack at C5 leads to a Wheland intermediate.
-
2.1.1 5-Bromothiazoles: Bromination at the C5 position is often achieved using reagents like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent such as acetic acid or chloroform.[2] The reaction of 2-aminothiazole with bromine in acetic acid, for instance, yields 2-amino-5-bromothiazole.[2] For unsubstituted thiazole, sequential bromination and debromination strategies have been developed to access the full family of bromothiazoles.[3][4]
-
2.1.2 5-Chlorothiazoles: Direct chlorination can be more challenging due to the higher reactivity of chlorine. Reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) are commonly employed. The synthesis of the key intermediate 2-chloro-5-chloromethylthiazole often involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent like sulfuryl chloride.[5][6]
-
2.1.3 5-Iodothiazoles: Iodination typically requires an activating agent to generate a more potent electrophile. A mixture of iodine and an oxidizing agent (e.g., nitric acid) or the use of N-iodosuccinimide (NIS) are common methods.
-
2.1.4 5-Fluorothiazoles: Direct fluorination of thiazoles is rare due to the extreme reactivity of elemental fluorine. More sophisticated methods are generally required. For example, 2-amino-5-fluorothiazole hydrochloride has been synthesized from 2-aminothiazole via a multi-step process involving a key fluorine-introducing step using N-fluorobenzenesulfonimide (NFSi) on a lithiated intermediate.[7]
The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring from an α-halocarbonyl compound and a thioamide.[1][8][9] By choosing an appropriately halogenated α-halocarbonyl precursor, a 5-halothiazole can be synthesized directly.
Mechanism Overview: The synthesis is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, displacing the halide. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[8]
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow of the Hantzsch thiazole synthesis.
This method's primary advantage is its modularity, allowing for the synthesis of a wide range of substituted thiazoles by varying the α-halocarbonyl and thioamide starting materials. For instance, reacting an α,α-dihaloketone with a thioamide can directly lead to a 5-halothiazole derivative.
Sandmeyer-Type Reactions of 5-Aminothiazoles
The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a halide via a diazonium salt intermediate.[10][11][12] This strategy is particularly useful when direct halogenation is either unselective or incompatible with other functional groups in the molecule.
Mechanism Overview: The synthesis begins with the diazotization of a 5-aminothiazole using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a 5-thiazole diazonium salt. This highly reactive intermediate is then treated with a copper(I) halide (CuX, where X = Cl, Br) which catalyzes the substitution of the diazonium group with the corresponding halide, releasing nitrogen gas.[10][11] This process is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10]
The synthesis of 5-bromothiazole from 2-amino-5-bromothiazole can be achieved through a deamination process that is conceptually similar, involving diazotization followed by reduction with an agent like hypophosphorous acid.[13]
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a particular 5-halothiazole depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following table provides a comparative overview of the discussed methods.
| Method | Advantages | Disadvantages | Typical Reagents |
| Direct Halogenation | Atom-economical, straightforward for activated rings. | Can suffer from poor regioselectivity, harsh conditions may be required. | NBS, NCS, SO2Cl2, Br2, I2/oxidant. |
| Hantzsch Synthesis | Highly versatile, good control over substitution pattern. | Requires synthesis of specific α-halocarbonyl precursors. | α-haloketones, thioamides. |
| Sandmeyer Reaction | Excellent for installing halogens where direct methods fail, mild conditions. | Requires a 5-amino precursor, diazonium salts can be unstable. | 5-aminothiazole, NaNO2, H+, CuX. |
Key Experimental Protocols
The following protocols are provided as illustrative examples of the synthetic methodologies discussed. Researchers should always first consult the primary literature and conduct a thorough safety assessment before undertaking any new experimental procedure.
Protocol 4.1: Synthesis of 2-Amino-5-bromothiazole via Direct Bromination[2]
-
Dissolution: Dissolve 2-aminothiazole (4.0 mmol) in 16 mL of acetic acid in a round-bottom flask at 0 °C.
-
Bromination: Slowly add bromine (8.0 mmol) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.
Protocol 4.2: General Procedure for Hantzsch Thiazole Synthesis[9]
-
Mixing: In a suitable reaction vessel, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, ~7.5 mmol) in a solvent such as methanol.
-
Heating: Heat the reaction mixture to reflux and monitor for the formation of a precipitate or by TLC.
-
Neutralization: After the reaction is complete (typically after cooling), neutralize the mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the neutral thiazole product.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Purification: Wash the collected solid with water and then a cold solvent (e.g., methanol) and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 4.3: Synthesis of 5-Bromothiazole via Sandmeyer-type Deamination[13]
-
Diazotization: To a solution of 2-amino-5-bromothiazole (70 mmol) in a mixture of phosphoric acid (86% solution) and concentrated nitric acid, cooled to -5 °C, add a solution of sodium nitrite (110 mmol) in water over 45 minutes, maintaining the temperature below -5 °C. Stir for an additional 15 minutes.
-
Reduction: Add hypophosphorous acid dropwise over 30 minutes, keeping the temperature below 0 °C.
-
Reaction: Stir the mixture at 0 °C for 150 minutes, then allow it to warm to room temperature overnight.
-
Work-up: Pour the reaction mixture into a solution of sodium hydroxide (NaOH) in water. Adjust the pH to neutrality with 5N NaOH.
-
Extraction: Extract the mixture with dichloromethane (CH2Cl2) (3 x 200 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by MPLC on silica gel to afford the title compound.
Future Perspectives and Conclusion
The synthesis of 5-halothiazoles continues to be an active area of research, driven by the demand for novel molecular entities in drug discovery and materials science. While classical methods like the Hantzsch synthesis and Sandmeyer reaction remain mainstays in the synthetic chemist's toolbox, modern advancements are focusing on more efficient and sustainable approaches. The development of catalytic direct C-H halogenation methods with improved regioselectivity and milder reaction conditions represents a significant frontier. Furthermore, flow chemistry and microwave-assisted synthesis are being increasingly employed to accelerate reaction times and improve yields.[14] As our understanding of the chemical reactivity of the thiazole nucleus deepens, we can anticipate the emergence of even more sophisticated and elegant strategies for the synthesis of these valuable halogenated heterocycles.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. tutorchase.com [tutorchase.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 14. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-ethylthiazole: A Technical Guide to the Determination of Key Physical Properties
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Bromo-2-ethylthiazole is a substituted thiazole derivative of interest in synthetic and medicinal chemistry. As with any novel or sparsely studied compound, a thorough understanding of its fundamental physical properties is a prerequisite for its application in research and development. This technical guide addresses the current landscape of available data for the boiling point and density of this compound. Recognizing the current scarcity of published specific data for this compound, this guide provides a comprehensive framework for the experimental determination of these crucial parameters. It further contextualizes the expected properties through an analysis of closely related analogs, offering a valuable resource for researchers navigating the characterization of this and similar chemical entities.
Introduction: The Significance of Physical Properties in Chemical Development
The boiling point and density of a chemical compound are fundamental physical constants that provide critical insights into its nature. The boiling point, the temperature at which a liquid's vapor pressure equals the pressure surrounding it, is a key indicator of a molecule's volatility and intermolecular forces. Density, the mass of a substance per unit volume, is essential for a multitude of practical applications, from reaction stoichiometry calculations to formulation development.
For researchers and professionals in drug development, these properties are indispensable. They inform purification strategies such as distillation, guide the selection of appropriate solvents, and are critical for the development of accurate analytical methods. Furthermore, in the context of medicinal chemistry, understanding these physical characteristics can provide clues about a molecule's potential for membrane permeability and overall druglikeness.
The Physical Properties of this compound: A Data Gap
In the absence of direct data, it is instructive to examine the physical properties of structurally similar compounds. This comparative analysis can provide a reasonable estimation of the expected range for the boiling point and density of this compound.
Table 1: Physical Properties of Structurally Related Thiazole Derivatives
| Compound Name | Structure | Boiling Point (°C) | Density (g/mL) | Source |
| 2-Ethylthiazole | 148 | Not Available | [1] | |
| 5-Bromo-2-methylthiazole | Not Available | Not Available | ||
| 2-Bromo-5-methylthiazole | Not Available | 1.68 | [2] | |
| 5-Ethyl-2-methylthiazole | 170 | 1.026 - 1.036 @ 20°C | [3] |
Note: The lack of comprehensive data even for closely related isomers underscores the necessity for experimental determination for this compound.
Experimental Determination of Boiling Point and Density
Given the absence of published data, experimental determination is the definitive method to establish the boiling point and density of this compound. The following section outlines standard, reliable protocols for these measurements, suitable for a research laboratory setting.
Workflow for Physical Property Determination
The logical flow for determining the boiling point and density of a novel compound is outlined below. This workflow ensures that a pure sample is used for accurate measurements.
Caption: Workflow for the synthesis, purification, and physical characterization of this compound.
Protocol for Boiling Point Determination (Micro-scale)
For novel or precious compounds, a micro-scale boiling point determination method is often preferred to conserve material.
Materials:
-
Capillary tube
-
Melting point apparatus with a heating block and thermometer
-
Small glass tube (e.g., a shortened NMR tube)
-
Sample of purified this compound
-
Heat source (Bunsen burner or micro-torch for sealing)
Procedure:
-
Sample Preparation: Introduce a small amount (a few microliters) of the purified this compound into the small glass tube.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the open end of the sealed capillary tube into the liquid sample in the glass tube.
-
Apparatus Setup: Attach the glass tube to a thermometer and place it in the heating block of a melting point apparatus.
-
Heating: Begin heating the block slowly, at a rate of approximately 1-2 °C per minute, while observing the sample.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.
-
Pressure Recording: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Protocol for Density Determination (Pycnometer Method)
The pycnometer method is a highly accurate technique for determining the density of a liquid.
Materials:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to at least 0.1 mg)
-
Constant temperature water bath
-
Sample of purified this compound
-
Distilled water
-
Acetone (for cleaning and drying)
Procedure:
-
Pycnometer Preparation: Clean the pycnometer thoroughly with distilled water and then acetone. Dry it completely.
-
Mass of Empty Pycnometer: Weigh the clean, dry pycnometer accurately on the analytical balance (m_pyc).
-
Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in the constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C). Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m_water).
-
Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with the purified this compound and allow it to equilibrate in the constant temperature water bath to the same temperature. Adjust the liquid level to the mark, dry the exterior, and weigh it (m_sample).
-
Calculation:
-
Calculate the mass of the water: Mass_water = m_water - m_pyc
-
Calculate the volume of the pycnometer at the specific temperature using the known density of water at that temperature (ρ_water): Volume_pyc = Mass_water / ρ_water
-
Calculate the mass of the sample: Mass_sample = m_sample - m_pyc
-
Calculate the density of the sample (ρ_sample): ρ_sample = Mass_sample / Volume_pyc
-
Conclusion
While the specific boiling point and density of this compound are not currently documented in readily accessible sources, this guide provides a robust framework for their experimental determination. By following the detailed protocols for micro-scale boiling point measurement and density determination by pycnometry, researchers can confidently establish these fundamental physical constants. The contextual data from related thiazole derivatives offers a preliminary estimation, but for all applications requiring precision, direct experimental measurement is paramount. The methodologies outlined herein are designed to ensure accuracy and are aligned with standard laboratory practices, empowering researchers to fill the existing data gap for this and other novel chemical entities.
References
An In-depth Technical Guide to Brominated Thiazoles: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a wide range of clinically successful drugs. The thiazole nucleus is present in compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[1].
The Strategic Role of Bromine in Thiazole Derivatives
The introduction of a bromine atom onto the thiazole ring significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions. This allows for the facile introduction of molecular complexity and the systematic exploration of the chemical space around the thiazole core to optimize drug-like properties.
Physicochemical Properties: Focus on Key Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5-Bromothiazole | 3034-55-7 | C₃H₂BrNS | 164.02 | A fundamental building block for more complex derivatives.[2] |
| 2-Bromo-5-methylthiazole | 41731-23-1 | C₄H₄BrNS | 178.05 | Introduction of a methyl group can influence lipophilicity and metabolic stability.[3] |
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | 22900-83-0 | C₇H₈BrNO₂S | 250.12 | The ester functionality provides a site for further modification, such as amidation.[4][5][6] |
| 5-Bromo-2-ethoxythiazole | 1086382-60-6 | C₅H₆BrNOS | 208.08 | The ethoxy group can modulate the electronic properties and solubility of the molecule.[7] |
Synthesis of Brominated Thiazoles: A Methodological Overview
The synthesis of brominated thiazoles can be achieved through several established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, followed by bromination.
General Synthetic Workflow: Hantzsch Thiazole Synthesis and Subsequent Bromination
The Hantzsch synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. For the synthesis of brominated thiazoles, a subsequent bromination step is required.
Caption: General workflow for the synthesis of brominated thiazoles.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate (A Precursor for Bromination)
A one-pot procedure for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a common precursor, has been described:
-
To a mixture of ethyl acetoacetate in water and THF below 0°C, add N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add thiourea to the mixture.
-
Heat the reaction mixture to 80°C for 2 hours.
-
After cooling, the product can be isolated through filtration and recrystallization.
This protocol is adapted from a literature procedure and serves as a representative example of thiazole synthesis.
Applications in Drug Discovery and Development
Brominated thiazoles are invaluable intermediates in the synthesis of a wide array of biologically active molecules. The bromine atom provides a reactive site for introducing various substituents, enabling the fine-tuning of pharmacological properties.
Role as a Key Intermediate
Ethyl 2-bromothiazole-5-carboxylate is a prominent example of a brominated thiazole derivative used extensively in medicinal chemistry.[8] Its bromine atom facilitates cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for constructing complex molecular architectures.[8][9] The ester group can be readily modified, further expanding the synthetic possibilities.[9]
Caption: The central role of brominated thiazoles in drug discovery workflows.
Therapeutic Targets
Thiazole-containing compounds have shown activity against a wide range of therapeutic targets. For instance, derivatives of ethyl 2-bromo-4-methylthiazole-5-carboxylate are utilized in the development of antimicrobial agents.[4] The thiazole scaffold is also present in compounds investigated for their anticancer and anti-inflammatory activities.[1]
Safety and Handling
Brominated thiazoles, like many halogenated organic compounds, require careful handling in a laboratory setting. It is imperative to consult the Safety Data Sheet (SDS) for specific compounds before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion and Future Perspectives
Brominated thiazoles represent a versatile and highly valuable class of compounds for drug discovery and development. Their synthetic tractability, coupled with the diverse biological activities of their derivatives, ensures their continued importance in medicinal chemistry. While the specific compound 5-Bromo-2-ethylthiazole is not extensively documented, the principles and methodologies discussed in this guide for analogous structures provide a robust framework for researchers to design and synthesize novel thiazole-based therapeutic agents. Future research will undoubtedly continue to uncover new applications and more efficient synthetic routes for this important class of heterocyclic compounds.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromothiazole 95 3034-55-7 [sigmaaldrich.com]
- 3. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. 5-broMo-2-ethoxy-thiazole synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Page loading... [guidechem.com]
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-ethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for 5-Bromo-2-ethylthiazole (CAS No. 196500-19-3). As a brominated heterocyclic compound, this thiazole derivative requires careful management in a laboratory setting to mitigate risks. This document moves beyond a simple checklist, offering a framework of understanding rooted in the chemical's inherent properties to ensure a self-validating system of safety for professionals in research and drug development.
Core Hazard Profile & Chemical Identity
Understanding the intrinsic nature of this compound is the foundation of its safe handling. While a comprehensive toxicological profile is not fully established, data from suppliers and analysis of structurally similar brominated thiazoles allow for a robust preliminary hazard assessment.[1][2]
GHS Classification and Rationale
Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows.[1] The causality for these classifications stems from the typical reactivity of halogenated aromatic systems and their behavior in biological systems.
| Hazard Class | Hazard Statement | Pictogram | Rationale and Field Insights |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Thiazole derivatives can interfere with metabolic processes. Ingestion can lead to systemic toxicity. The "harmful" classification necessitates immediate medical attention if swallowed and prohibits eating or drinking in handling areas.[1][3] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The electrophilic nature of the bromine atom on the thiazole ring can lead to reactions with skin proteins, causing irritation. Prolonged contact should be avoided, and appropriate gloves are mandatory.[1][4][5] | |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Similar to skin irritation, the compound can cause significant irritation to the sensitive tissues of the eye. Chemical splash goggles are essential to prevent irreversible damage.[1][4][5] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | As a potentially volatile or aerosolizable substance, inhalation can irritate the respiratory tract. All handling of the compound outside of a sealed container must be performed in a certified chemical fume hood.[1][4] |
Physicochemical Properties (Inferred)
While specific experimental data for this compound is limited, the properties of similar compounds suggest the following:
-
Molecular Formula: C₅H₆BrNS[1]
-
Molecular Weight: 192.07 g/mol [1]
-
Appearance: Likely a pale-yellow to brown liquid or solid.[6]
-
Stability: Brominated thiazoles can be sensitive to light and may decompose over time, especially when not stored properly.[7] Some decomposition products may be unstable.[8] Thermal decomposition can release toxic and corrosive gases like hydrogen bromide, sulfur oxides, and nitrogen oxides.[9][10]
The Self-Validating Safety Workflow: A Principle-Based Approach
A robust safety protocol is not a list of rules but a logical workflow where each step validates the integrity of the next. For this compound, this workflow is built on the principles of Exposure Minimization , Containment , and Preparedness .
Caption: Logical workflow for handling this compound.
Experimental Protocols: From Benchtop to Disposal
The following protocols are designed to be self-validating systems, ensuring safety at each stage of use.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary barrier against exposure. The choice is dictated directly by the compound's hazard profile.
| Equipment | Specification | Causality (Why this is necessary) |
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 | Protects against splashes that can cause serious eye irritation (H319).[9] |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Prevents skin contact that leads to irritation (H315). Always check the glove manufacturer's compatibility chart and inspect gloves before use.[11] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent respiratory tract irritation (H335).[11] |
Handling and Storage Protocol
Objective: To prevent the release of and exposure to this compound during routine laboratory operations.
Methodology:
-
Designated Area: All work with this compound must be conducted in a designated area within a properly functioning chemical fume hood.[12][13]
-
Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill.
-
Transfers: When transferring the substance, ensure all containers are stable. Use a secondary container to move the chemical outside of the fume hood.
-
Heating: Avoid overheating, as thermal decomposition can produce hazardous gases.[10] If heating is necessary, use a controlled heating mantle or water bath.
-
Storage: Store the container tightly sealed in a cool, dry, and dark place.[14] It should be stored away from incompatible materials such as strong oxidizing agents.[9] The storage area should be well-ventilated.[14]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
Waste Disposal Protocol
Objective: To ensure the safe and environmentally compliant disposal of this compound and contaminated materials.
Causality: As a halogenated organic compound, this compound must not be disposed of down the drain. It requires segregation into a specific waste stream to prevent environmental contamination and to ensure it is handled correctly by waste management professionals.[11][12][15]
Methodology:
-
Waste Collection: Collect all waste containing this compound (including reaction residues, contaminated solvents, and rinsates) in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12]
-
Solid Waste: Dispose of contaminated solid materials (e.g., gloves, absorbent pads, silica gel) in a separate, sealed, and labeled solid hazardous waste container.
-
Container Management: Keep waste containers closed except when adding waste.[12] Store waste containers in a designated satellite accumulation area within the laboratory.
-
Disposal Request: When the container is full, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
Emergency Response: A Validated Action Plan
Preparedness is the final validation of a safe system. In the event of an emergency, a clear, logical response is critical.
Caption: Emergency response decision tree for spills and exposures.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[1]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the implementation of a multi-layered safety strategy. By adhering to the principles of exposure minimization, containment, and emergency preparedness, researchers can confidently and safely utilize this compound in their work. This guide serves as a technical resource to empower laboratory personnel to establish and maintain a self-validating culture of safety.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-氨基-5-溴-1,3,4-噻二唑 95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Bromo-5-ethyl-1,3,4-thiadiazole | CAS#:57709-49-6 | Chemsrc [chemsrc.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. scienceready.com.au [scienceready.com.au]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-ethylthiazole
Authored by: A Senior Application Scientist
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The reaction's utility is underscored by its typically mild reaction conditions and tolerance of various functional groups.[1][3][4]
This document provides a detailed protocol and technical guidance for performing the Sonogashira coupling with 5-Bromo-2-ethylthiazole, a heterocyclic building block of interest in medicinal chemistry and materials science. The thiazole moiety is a prevalent scaffold in numerous bioactive molecules.[5][6][7][8] The ability to functionalize the 5-position of the 2-ethylthiazole core via Sonogashira coupling opens avenues for the synthesis of novel derivatives with potentially interesting biological or material properties. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental procedure and an in-depth understanding of the underlying chemical principles.
Reaction Mechanism: The Interplay of Palladium and Copper
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9][10] Although the precise mechanism can be influenced by the specific reaction conditions, the generally accepted pathway is illustrated below.[9][11]
Caption: Figure 1: Catalytic Cycles of the Sonogashira Coupling.
The palladium cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) species, forming a Pd(II) complex.[9][12] Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][13] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide ligand to the palladium center.[9][13] The final step is reductive elimination from the palladium complex, which forms the desired carbon-carbon bond of the product and regenerates the active Pd(0) catalyst.[11][12]
Materials and Reagents
The following table provides a list of representative reagents for the Sonogashira coupling of this compound. The quantities are based on a 1 mmol scale reaction and may need to be adjusted for specific applications.
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Purpose |
| This compound | C₅H₆BrNS | 208.08 | 1.0 | 1.0 | Aryl halide substrate |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | 1.2 | Terminal alkyne coupling partner |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | Palladium catalyst precursor |
| Copper(I) iodide | CuI | 190.45 | 0.05 | 0.05 | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPEA) | (C₂H₅)₃N or (i-Pr)₂NH | 101.19 or 101.19 | 3.0 | 3.0 | Base and/or solvent |
| Anhydrous Tetrahydrofuran (THF) or Toluene | C₄H₈O or C₇H₈ | - | 5 mL | - | Anhydrous solvent |
| Argon or Nitrogen gas | Ar or N₂ | - | - | - | Inert atmosphere to prevent catalyst degradation and alkyne homocoupling |
| Standard laboratory glassware | - | - | - | - | Reaction vessel, condenser, etc. |
| Magnetic stirrer and hotplate | - | - | - | - | For stirring and heating the reaction mixture |
| Thin Layer Chromatography (TLC) plates | - | - | - | - | For monitoring reaction progress |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene. It is crucial to perform this reaction under an inert atmosphere to prevent oxidative degradation of the catalyst and the undesirable homocoupling of the alkyne.[1][2]
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.
1. Reaction Setup:
-
To a dry, oven- or flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen or argon inlet, add this compound (1.0 mmol, 208 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
2. Reagent Addition:
-
Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) or toluene (5 mL) via syringe.
-
Add triethylamine (3.0 mmol, 0.42 mL) or diisopropylamine (3.0 mmol, 0.42 mL) via syringe.[3][12][14] The amine acts as both a base and can serve as a solvent in some cases.[1]
-
Finally, add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature. For less reactive aryl bromides, gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.[15] The reactivity of aryl halides generally follows the trend I > Br > Cl.[12]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture. A suitable eluent system would be a mixture of hexane and ethyl acetate. Visualize the spots under UV light. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates product formation.
4. Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine hydrohalide salt, followed by brine (15 mL).[12][15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is then purified by flash column chromatography on silica gel.[12][16][17] A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the desired product from any remaining starting materials and byproducts.
Characterization
The purified product, 2-ethyl-5-(phenylethynyl)thiazole, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents and solvents. Consider using a more active catalyst or ligand system.[9][18] |
| Low reactivity of aryl bromide | Increase the reaction temperature or use a more polar solvent like DMF.[4][19] | |
| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen | Maintain a strict inert atmosphere. Degas the solvent and reagents thoroughly before use.[1] |
| High concentration of copper catalyst | Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[1][18][20] | |
| Difficulty in purification | Co-elution of product and byproducts | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. thalesnano.com [thalesnano.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.lucp.net [books.lucp.net]
- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
The Versatility of 5-Bromo-2-ethylthiazole in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Thiazole Scaffold and the Strategic Importance of 5-Bromo-2-ethylthiazole
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery. The thiazole nucleus is present in a wide array of clinically approved drugs, including antimicrobial agents like sulfathiazole, antiretrovirals such as ritonavir, and anti-inflammatory drugs like meloxicam.[1] The development of novel thiazole derivatives continues to be a vibrant area of research, with a focus on creating compounds with enhanced efficacy and novel mechanisms of action.
Within the diverse family of thiazole-based building blocks, this compound stands out as a particularly valuable synthon for medicinal chemists. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The ethyl group at the 2-position can also play a crucial role in modulating the lipophilicity and metabolic stability of the final compound, and can participate in key binding interactions with biological targets. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and key transformations.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound can be approached through several routes. A common and effective method is the Hantzsch thiazole synthesis, followed by bromination.[2] This section provides a representative protocol for the synthesis of the title compound.
Protocol 1: Synthesis of 2-Ethylthiazole via Hantzsch-type Reaction
The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[3] For the synthesis of 2-ethylthiazole, propionamide is first converted to the corresponding thioamide, which is then reacted with a suitable α-halocarbonyl compound.
Materials and Reagents:
-
Propionamide
-
Lawesson's reagent or Phosphorus Pentasulfide (P4S10)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Chloroacetaldehyde (50% solution in water) or Bromoacetaldehyde diethyl acetal
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Thioamide Formation: In a round-bottom flask, dissolve propionamide (1.0 eq) in anhydrous DCE. Add Lawesson's reagent (0.5 eq) portion-wise with stirring. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude thiopropionamide is often used in the next step without further purification.
-
Thiazole Ring Formation: Dissolve the crude thiopropionamide in ethanol. Add chloroacetaldehyde (1.1 eq) dropwise at room temperature. Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize with a saturated solution of NaHCO3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-ethylthiazole.
Protocol 2: Bromination of 2-Ethylthiazole
The bromination of the electron-rich thiazole ring typically occurs at the 5-position.[4]
Materials and Reagents:
-
2-Ethylthiazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or another suitable solvent
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve 2-ethylthiazole (1.0 eq) in acetonitrile in a round-bottom flask. Cool the solution in an ice bath.
-
Bromination: Add NBS (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.
Application of this compound in the Synthesis of Bioactive Molecules
The bromine atom at the 5-position of this compound is a key functional group for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this regard, allowing for the formation of C-C bonds and the introduction of aryl, heteroaryl, and alkynyl moieties.[5]
Suzuki-Miyaura Coupling: Synthesis of 2-Ethyl-5-arylthiazoles
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[6] In the context of this compound, this reaction enables the synthesis of a wide range of 2-ethyl-5-arylthiazole derivatives, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[7]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | ~90-98 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 6 | ~80-90 |
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, which can be adapted based on the specific substrates and desired outcome.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the degassed solvent and then the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing the solvents prior to use is a critical step for reproducible and high-yielding reactions.
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates and phosphates being commonly used.
Diagram 1: Suzuki-Miyaura Catalytic Cycle
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Introduction: The Central Role of the Thiazole Scaffold in Modern Agrochemicals
Senior Application Scientist
Application Note: AN-AG005
Topic: 5-Bromo-2-ethylthiazole as a Strategic Building Block for Agrochemical Synthesis
The five-membered thiazole heterocycle is a cornerstone in the design of modern agrochemicals.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a potent pharmacophore, present in numerous commercial insecticides, fungicides, and herbicides.[1] Notably, the thiazole ring is a key component of second-generation neonicotinoid insecticides, such as thiamethoxam and clothianidin, which are valued for their systemic action and high efficacy against piercing-sucking pests.[3] The strategic functionalization of the thiazole ring is therefore of paramount importance for the discovery and synthesis of new, effective crop protection agents.
This guide focuses on This compound , a versatile and highly valuable building block for agrochemical synthesis. The presence of a bromine atom at the C-5 position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[4] The ethyl group at the C-2 position offers steric and electronic properties that can be exploited to fine-tune the biological activity and metabolic stability of the final agrochemical product. This document provides a detailed examination of the reactivity of this compound and presents robust, field-proven protocols for its application in constructing complex agrochemical precursors.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties and reactivity of this compound is critical for its effective use in synthesis. The key to its utility lies in the selective reactivity of the C-Br bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₆BrNS |
| Molecular Weight | 192.08 g/mol |
| Appearance | Pale yellow to brown liquid/solid |
| CAS Number | 100418-47-1 |
| Key Reactive Site | C5-Bromine |
The C-5 bromine atom is significantly more susceptible to oxidative addition with a palladium(0) catalyst than other positions on the ring, making it the primary site for functionalization.[4] This regioselectivity is the foundation for its use as a building block.
Caption: Reactivity of this compound in cross-coupling.
Core Application: Synthesis of Aryl-Substituted Thiazoles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for attaching aryl or heteroaryl moieties to the thiazole core.[5][6] This is a foundational step in building many complex agrochemicals.
Causality Behind the Protocol: Why This Method Works
The protocol's success hinges on a well-understood catalytic cycle.[7]
-
Catalyst: A Palladium(0) species, often generated in situ from a Pd(II) precatalyst like PdCl₂(dppf), is the active catalyst. It initiates the cycle by inserting into the C-Br bond of the thiazole (oxidative addition).
-
Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a bidentate phosphine ligand that stabilizes the palladium center, prevents catalyst decomposition, and facilitates the subsequent steps of the reaction.[8]
-
Base: A base, such as potassium carbonate (K₂CO₃), is essential. It reacts with the arylboronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step where the aryl group is transferred to the palladium center.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the thiazole and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate.[9]
Caption: General workflow for a Suzuki cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling
This protocol describes the synthesis of 5-Aryl-2-ethylthiazole from this compound.
Materials:
Table 2: Reagents for Suzuki Cross-Coupling Reaction
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 192.08 | 1.00 g | 5.21 mmol | 1.0 |
| Arylboronic Acid | - | - | 6.25 mmol | 1.2 |
| PdCl₂(dppf) | 731.7 | 191 mg | 0.26 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.16 g | 15.62 mmol | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Deionized Water | - | 5 mL | - | - |
Procedure:
-
Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.21 mmol), the desired arylboronic acid (6.25 mmol), and potassium carbonate (2.16 g, 15.62 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.
-
Degassing: Bubble argon through the stirred solution for another 15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, PdCl₂(dppf) (191 mg, 0.26 mmol).
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Aryl-2-ethylthiazole.
Advanced Applications: C-N and C-C sp Bond Formation
Beyond the Suzuki reaction, this compound is an excellent substrate for other critical transformations in agrochemical synthesis.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond, coupling the thiazole with a primary or secondary amine.[8][10] This is a key reaction for synthesizing precursors to insecticides and fungicides where an amino linkage is part of the active pharmacophore.[11]
-
Principle: Similar to the Suzuki reaction, this process uses a palladium catalyst. The key difference is the coupling partner (an amine) and typically the use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine, making it a potent nucleophile in the catalytic cycle.[12][13]
-
Protocol Synopsis: The reaction setup is analogous to the Suzuki protocol. This compound is reacted with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XPhos or SPhos), and a strong base (e.g., NaOtBu or LHMDS) in an anhydrous aprotic solvent like toluene or dioxane.
Sonogashira Coupling for C-C sp Bond Formation
The Sonogashira coupling is the premier method for linking the thiazole ring to a terminal alkyne, creating a C(sp²)-C(sp) bond.[14][15] This transformation is valuable for introducing rigid, linear linkers into a molecule, which can be used to probe structure-activity relationships or as handles for further chemical modification.
-
Principle: This reaction is unique in that it typically requires a dual-catalyst system: a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI).[16] The palladium cycle activates the C-Br bond, while the copper cycle activates the terminal alkyne, facilitating the crucial transmetalation step.[16] An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent.[17]
-
Protocol Synopsis: Under an inert atmosphere, this compound is dissolved in an amine solvent (e.g., triethylamine). A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (CuI), and the terminal alkyne are added. The reaction is typically stirred at room temperature or with gentle heating until completion.
Self-Validation and Quality Control
To ensure the trustworthiness of these protocols, rigorous characterization of the synthesized products is mandatory.
Table 3: Standard Analytical Techniques for Product Validation
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Confirms the presence of the ethyl group, the thiazole ring protons, and the newly introduced moiety. Chemical shifts and coupling patterns must match the expected structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the molecular weight of the product, confirming the successful coupling reaction. High-resolution MS (HRMS) can confirm the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Determines the purity of the final compound. A single, sharp peak is indicative of a pure sample. |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Confirms the presence of key functional groups and the disappearance of others (e.g., the C≡C-H stretch from a terminal alkyne after Sonogashira coupling). |
Conclusion
This compound stands out as a highly strategic and versatile building block in the agrochemical synthesis pipeline. Its well-defined regioselectivity at the C-5 position allows for precise and predictable functionalization through robust and scalable palladium-catalyzed cross-coupling reactions. The protocols detailed herein for Suzuki, Buchwald-Hartwig, and Sonogashira couplings provide researchers with reliable methods to construct complex C-C and C-N bonds, paving the way for the development of novel, high-efficacy fungicides, insecticides, and herbicides. The ability to systematically modify the thiazole core using this intermediate is a powerful tool for optimizing biological activity and driving innovation in crop protection.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entomoljournal.com [entomoljournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. name-reaction.com [name-reaction.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
Application Note & Protocol: Stille Cross-Coupling for the Synthesis of 2-Ethyl-5-Arylthiazoles
Abstract: This document provides a comprehensive guide to the experimental procedure for the Stille cross-coupling of 5-Bromo-2-ethylthiazole. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of complex organic molecules. The protocol details the reaction mechanism, step-by-step experimental setup, purification strategies, and key optimization parameters. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic methodology.
Introduction: The Strategic Importance of Stille Coupling
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Discovered by John K. Stille, this palladium-catalyzed cross-coupling reaction joins an organostannane (organotin) reagent with an organic halide or pseudohalide.[4][5] Its broad applicability arises from the stability of organostannanes to air and moisture and their compatibility with a vast array of functional groups, including esters, ketones, amines, and even hydroxyl groups.[4][5][6] These features make the Stille coupling particularly valuable in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][7][8]
The 2,5-disubstituted thiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This protocol focuses on the synthesis of 2-ethyl-5-arylthiazoles, versatile building blocks for drug discovery, by coupling this compound with various aryl stannanes.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Stille coupling is rooted in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex, the active catalyst.[4][8] The organic halide (in this case, this compound) adds to the Pd(0) center, cleaving the carbon-bromine bond and oxidizing the palladium to a Pd(II) species.[4][6] This step typically forms a cis-intermediate that may rapidly isomerize to the more stable trans-isomer.[7][8][11]
-
Transmetalation: This is often the rate-determining step of the cycle.[11] The organostannane reagent exchanges its organic group (the aryl group) with the halide on the Pd(II) complex.[1][6] The precise mechanism of transmetalation can vary depending on the substrates and conditions, but it results in a diorganopalladium(II) intermediate.[1][11] The relative transfer rate of groups from the tin atom is typically: alkynyl > alkenyl > aryl > allyl ~ benzyl >> alkyl.[12] This predictable selectivity allows for the use of organostannanes with non-transferable "dummy" ligands, such as butyl groups.
-
Reductive Elimination: In the final step, the two organic groups (the thiazole and the aryl group) are coupled together, forming the desired C-C bond and the final product.[4][6] This process reduces the palladium center from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[4]
Visualization of the Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Stille coupling of this compound with an aryl tributylstannane. Reaction conditions may require optimization depending on the specific aryl stannane used.
Materials and Equipment
-
Reagents:
-
This compound
-
Aryl tributylstannane (e.g., Phenyltributyltin, 2-Thienyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if using a ligand-free Pd source, e.g., AsPh₃, P(t-Bu)₃)
-
Anhydrous solvent (e.g., DMF, Toluene, Dioxane)
-
Additives (optional, e.g., CuI, LiCl)
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard solvents for work-up (e.g., Ethyl Acetate, Hexanes, Brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash column chromatography system
-
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar into a flame-dried Schlenk flask.
-
Seal the flask with a septum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives like LiCl or CuI.[6][12]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous solvent (e.g., DMF, Toluene) via syringe.[6]
-
Add the aryl tributylstannane (1.1-1.2 eq) to the stirring mixture via syringe. The reaction mixture may change color.
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Crucial Step (Tin Removal): Dilute the reaction mixture with an organic solvent like ethyl acetate. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1-2 hours.[6][14] This process precipitates the tributyltin bromide byproduct as a filterable solid.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-ethyl-5-arylthiazole.[6][13] An alternative method for removing tin impurities involves using a stationary phase of silica gel mixed with ~10% potassium carbonate.[14]
-
Key Reaction Parameters and Optimization
The success of the Stille coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides insights for optimization.
| Parameter | Common Choices | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source.[8] Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used as they are reduced in situ to the active Pd(0) species.[8] For challenging couplings, more advanced catalysts with specialized ligands may be required.[13] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, Xantphos | The choice of ligand is critical. Electron-rich and sterically bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[12] AsPh₃ can be particularly effective in some systems. |
| Solvent | Toluene, Dioxane, DMF, NMP | The solvent choice influences reaction rates. Polar aprotic solvents like DMF or NMP can accelerate the reaction but may require higher purification efforts.[2] Toluene is a common, less polar alternative. |
| Temperature | 80 °C - 120 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. The optimal temperature is a balance between reaction time and yield.[13] |
| Additives | CuI, LiCl, CsF | CuI is a known co-catalyst that can accelerate the transmetalation step, especially with less reactive stannanes.[12] LiCl can facilitate the displacement of ligands from the palladium center. Fluoride ions can form hypervalent tin species, enhancing their reactivity.[12][15] |
| Organostannane | Aryl-Sn(Bu)₃, Aryl-Sn(Me)₃ | Tributyltin reagents are common due to the low migratory aptitude of the butyl group.[12] Trimethyltin reagents are sometimes more reactive but are also more toxic. Stoichiometry is typically 1.1-1.2 equivalents to ensure complete consumption of the limiting halide. |
Safety and Handling Precautions
-
Toxicity of Organotin Compounds: Organostannanes are highly toxic, particularly volatile ones like trimethyltin derivatives.[1][5] They can be absorbed through the skin. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Disposal: All tin-containing waste must be segregated and disposed of according to institutional and environmental regulations. Do not dispose of tin waste down the drain.
-
Palladium Catalysts: While less acutely toxic, palladium catalysts should be handled with care. Some may be irritants or sensitizers.
Troubleshooting Common Issues
-
Low or No Yield:
-
Inactive Catalyst: Ensure the Pd(0) catalyst has not been oxidized by exposure to air. Use freshly opened catalyst or a reliable Pd(II) precatalyst.
-
Insufficient Temperature: The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring for decomposition.
-
Poor Substrate Reactivity: Some aryl stannanes are less reactive. Consider adding CuI as a co-catalyst.[12]
-
-
Homocoupling of Stannane:
-
Incomplete Tin Removal:
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 14. sdlookchem.com [sdlookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
C-N cross-coupling reactions with 5-Bromo-2-ethylthiazole
Application Notes and Protocols for C-N Cross-Coupling Reactions with 5-Bromo-2-ethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules.[1] Among the myriad of nitrogen-containing heterocycles, the 2-aminothiazole motif is a privileged scaffold found in numerous approved drugs and clinical candidates, valued for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a detailed examination of C-N cross-coupling reactions using this compound as a key building block. We will explore the mechanistic underpinnings of the Buchwald-Hartwig amination, present detailed experimental protocols, discuss alternative methods like the Ullmann condensation, and provide insights into reaction optimization and troubleshooting.
Part 1: The Strategic Importance of C-N Coupling on the Thiazole Core
The thiazole ring is a bioisostere for various functional groups, contributing to improved pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of an amino group at the C5 position of the 2-ethylthiazole core generates 5-amino-2-ethylthiazole derivatives, which are crucial intermediates in the synthesis of complex molecules.[4][5] Traditional methods for forming aryl C-N bonds often require harsh conditions and have limited functional group tolerance.[6] Modern palladium- and copper-catalyzed cross-coupling reactions have revolutionized this field, offering mild, efficient, and highly versatile pathways to these valuable compounds.[6][7]
Part 2: Mechanistic Insights into Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is the preeminent method for aryl C-N bond formation.[6][8] The reaction's success hinges on a delicate interplay between a palladium catalyst, a specialized phosphine ligand, and a base, which collectively orchestrate a catalytic cycle.[9]
The Catalytic Cycle:
-
Reductive Elimination of Pd(II) to Pd(0): If starting with a Pd(II) precursor like Pd(OAc)₂, it is first reduced in situ to the active Pd(0) species.[8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[10]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final and crucial step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
The Critical Role of the Ligand: The choice of phosphine ligand is paramount for a successful reaction.[11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required.[10][12]
-
Steric Bulk: Accelerates the reductive elimination step and prevents the formation of inactive catalyst dimers.[6][9]
-
Electron-Donating Ability: Increases electron density on the palladium center, facilitating the initial oxidative addition step.[12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 3: Experimental Protocols
Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the coupling of an amine with this compound. Optimization may be required depending on the specific amine used.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, etc.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed precatalyst)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand under an inert atmosphere.
-
Reagent Addition: Add the base, followed by this compound.
-
Solvent and Nucleophile: Add the anhydrous solvent, followed by the amine coupling partner.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-2-ethylthiazole derivative.
Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | Good-Excellent | A robust, general system for many amine types.[10] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 16 | Good | Weaker base may improve tolerance for sensitive functional groups. |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Cs₂CO₃ | Toluene | 100 | 24 | Good | Effective for coupling with heterocyclic amines.[13] |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 8-16 | Good-Excellent | Excellent for selective mono-arylation of primary amines.[8] |
Causality and Trustworthiness:
-
Inert Atmosphere: The Pd(0) catalyst and some phosphine ligands are sensitive to oxygen. Maintaining an inert atmosphere is crucial for catalyst longevity and reproducibility.[8]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[8] Weaker bases like K₃PO₄ or Cs₂CO₃ offer a milder alternative.[9]
-
Ligand Choice: For heteroaryl halides like this compound, bulky biaryl phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst inhibition by the thiazole's sulfur or nitrogen atoms.[10][14]
Protocol II: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical alternative that uses a more economical copper catalyst. While it often requires higher temperatures than palladium-catalyzed methods, modern advancements with specialized ligands have made it a viable option.[15][16]
Materials:
-
This compound
-
Amine
-
Copper(I) salt (e.g., CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling point solvent (e.g., DMF, DMSO)
Step-by-Step Procedure:
-
Reagent Addition: To a sealed reaction tube, add CuI, the ligand, the base, this compound, and the amine.
-
Solvent: Add the solvent (e.g., DMF).
-
Reaction Conditions: Seal the tube and heat the mixture to a high temperature (typically 120-160 °C) with stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Ullmann vs. Buchwald-Hartwig:
-
Cost: Copper is significantly cheaper than palladium.
-
Conditions: Ullmann reactions typically require higher temperatures.[16]
-
Scope: The Buchwald-Hartwig amination generally has a broader substrate scope and higher functional group tolerance.[6] However, for specific substrates, the Ullmann reaction can be highly effective and complementary.[17]
Part 4: Conclusion and Future Outlook
The C-N cross-coupling of this compound is a powerful and reliable strategy for accessing medicinally relevant 5-amino-2-ethylthiazole derivatives.[18] The palladium-catalyzed Buchwald-Hartwig amination stands out for its versatility, mild conditions, and broad functional group compatibility, enabled by a sophisticated arsenal of phosphine ligands.[19][20] By understanding the underlying mechanisms and carefully selecting the reaction components—catalyst, ligand, base, and solvent—researchers can efficiently synthesize these valuable building blocks for drug discovery and development programs.[21]
References
- 1. C–N bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. research.rug.nl [research.rug.nl]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. asianpubs.org [asianpubs.org]
- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
The Synthetic Versatility of 5-Bromo-2-ethylthiazole: A Gateway to Advanced Organic Materials
Abstract
The thiazole nucleus is a cornerstone in the architecture of countless biologically active molecules and functional organic materials.[1] Among the diverse array of thiazole-based synthons, 5-Bromo-2-ethylthiazole emerges as a particularly valuable building block. Its strategic bromination at the 5-position provides a reactive handle for a suite of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced organic materials, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Strategic Importance of this compound
This compound is a heterocyclic compound whose utility is defined by its distinct functional components. The thiazole ring itself is an electron-deficient system that is rigid, planar, and capable of participating in π-π stacking, making it an attractive component for organic semiconductors.[2] The ethyl group at the 2-position can modulate solubility and electronic properties, while the bromine atom at the 5-position is the key to its synthetic versatility.
The Carbon-Bromine (C-Br) bond is a prime site for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[3][4] This allows for the precise and efficient introduction of a vast array of substituents—including aryl, heteroaryl, vinyl, and alkynyl groups—at a specific position on the thiazole core. This capability is paramount for the systematic development of novel compounds with tailored electronic, optical, or biological properties.
This document will focus on the principal applications of this compound as a substrate in Suzuki-Miyaura, Stille, Sonogashira, and Heck cross-coupling reactions, providing the theoretical basis and practical methodologies for its successful implementation in the laboratory.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is the most widely utilized cross-coupling method for the formation of C(sp²)-C(sp²) bonds, owing to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[5][6] For this compound, this reaction is instrumental in synthesizing 5-aryl or 5-heteroaryl-2-ethylthiazoles, which are common motifs in medicinal chemistry and organic electronics.[1][7]
Principle of the Reaction
The reaction couples the this compound with an organoboron reagent (typically a boronic acid or a boronate ester) in the presence of a palladium catalyst and a base.[8] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiazole.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed, with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ being essential for activating the boronic acid for transmetalation.[3][4]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from methods used for similar bromo-heterocyclic substrates.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Nitrogen or Argon gas supply
-
Standard oven-dried glassware, magnetic stirrer, and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The solution should be sparged with the inert gas for a further 5-10 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-ethylthiazole.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/EtOH/H₂O | 100 | 6 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | 85 | 3 | 85 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 78 |
| Yields are representative based on literature for similar substrates and are not experimentally verified for this compound. |
Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction offers a powerful alternative to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.[9] It involves the palladium-catalyzed coupling of this compound with an organostannane (organotin) reagent.[10]
Principle of the Reaction
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9] A key advantage of organostannanes is their stability to air and moisture and their tolerance of a wide variety of functional groups.[10] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture, often requiring specific work-up procedures like a potassium fluoride (KF) wash.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Design and synthesis of proton-dopable organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Application Notes & Protocols: A Step-by-Step Guide for the Strategic Functionalization of 5-Bromo-2-ethylthiazole
Abstract
The 2-substituted thiazole motif is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] 5-Bromo-2-ethylthiazole represents a highly valuable and versatile building block, where the bromine atom at the C5 position serves as a strategic handle for introducing molecular diversity.[4] This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the functionalization of this compound. We delve into the causality behind experimental choices for three principal transformation strategies: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and metal-halogen exchange for electrophilic quench. Each protocol is designed as a self-validating system, complete with mechanistic insights, data tables, and visual workflows to ensure reproducibility and success.
Introduction: The Strategic Value of this compound
The thiazole ring is a privileged scaffold in drug discovery, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its role as a bioisostere for other aromatic systems.[5] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The presence of a bromine atom on the thiazole core, specifically at the C5 position, transforms the molecule into a powerful intermediate for synthetic diversification.[6] This halogen acts as a versatile anchor for a host of transformations, most notably transition-metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.[7]
This document provides a comprehensive guide to leveraging the reactivity of this compound, focusing on robust and scalable protocols critical for the drug development pipeline.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on aromatic systems. Their mild conditions, broad functional group tolerance, and predictable reactivity make them indispensable in pharmaceutical process chemistry.[7]
General Experimental Workflow
A typical cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation. The workflow below illustrates the standard laboratory setup.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. One moment, please... [dergi.fabad.org.tr]
- 5. nbinno.com [nbinno.com]
- 6. firsthope.co.in [firsthope.co.in]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-ethylthiazole
Welcome to the technical support center for the synthesis of 5-Bromo-2-ethylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common synthetic routes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Section 1: Strategic Synthesis—Choosing Your Starting Point
The optimal synthetic route to this compound is primarily dictated by the availability of starting materials and the desired scale of the reaction. The two most prominent and logical pathways are:
-
Route A: Electrophilic Bromination of 2-Ethylthiazole. This is often the most direct approach if high-purity 2-ethylthiazole is readily available. The core of this strategy relies on the inherent electronic properties of the thiazole ring.
-
Route B: The Hantzsch Thiazole Synthesis. This classical method builds the thiazole ring from the ground up, offering flexibility if substituted starting materials are more accessible. It involves the condensation of an α-haloketone with a thioamide.[1]
The following decision workflow can help guide your choice of synthetic strategy.
Caption: Synthetic Route Selection Workflow.
Section 2: Troubleshooting Guide for Electrophilic Bromination of 2-Ethylthiazole
This route is attractive due to its directness but requires precise control to avoid common pitfalls that drastically reduce yield. The thiazole ring's C5 position is the most electron-rich and thus the primary site for electrophilic substitution.[2][3]
FAQ 1: My reaction yields are low, and TLC/LC-MS analysis shows multiple products. What is the likely cause?
Answer: This is the most common issue in this synthesis and almost always points to one of two problems: over-bromination or poor regioselectivity .
-
Over-bromination: The initial product, this compound, is still an activated ring system and can undergo a second bromination, typically at the C4 position, to yield 4,5-dibromo-2-ethylthiazole. This is especially prevalent when using highly reactive brominating agents like elemental bromine (Br₂) or an excess of the brominating agent.[4][5]
-
Poor Regioselectivity: While C5 is the preferred site, some bromination can occur at the C4 position, leading to a mixture of 5-bromo and 4-bromo isomers which can be difficult to separate.
Troubleshooting Workflow:
Caption: Troubleshooting Low Yield in Direct Bromination.
FAQ 2: Which brominating agent is best for maximizing C5 selectivity and yield?
Answer: The choice of brominating agent is critical. While elemental bromine (Br₂) can be effective, it is often too reactive, leading to the issues described above. N-Bromosuccinimide (NBS) is widely regarded as a superior choice for the controlled monobromination of activated heterocyclic rings.[6][7]
Data Presentation: Comparison of Common Brominating Agents
| Reagent | Typical Conditions | Key Advantages | Potential Issues & Mitigation | Typical Yield |
| N-Bromosuccinimide (NBS) | 1.05 eq. in acetonitrile or DMF, 0°C to RT | High C5 selectivity; easier to handle than Br₂; reaction is often cleaner. | Can still cause over-bromination if >1.1 eq. is used. Mitigation: Precise stoichiometry and slow addition.[8] | 60-80% |
| Elemental Bromine (Br₂) | 1.0 eq. in acetic acid or CHCl₃, 0°C | Inexpensive and powerful. | Low selectivity; high potential for over-bromination; corrosive and hazardous. Mitigation: Use in a non-polar solvent at low temperatures with very slow addition.[9] | 30-60% |
| Copper(II) Bromide (CuBr₂) | 1.2 eq. in acetonitrile, 65-80°C | Can provide good regioselectivity for certain thiazole systems. | Requires higher temperatures which can degrade the substrate; metal catalyst removal needed.[4] | 50-70% |
FAQ 3: My product appears to degrade during aqueous workup. How can I improve stability?
Answer: Thiazole rings, especially when functionalized, can be sensitive to strongly acidic or basic conditions. If you are using an acid scavenger like pyridine, the resulting pyridinium hydrobromide can create an acidic environment upon workup.
Recommendations:
-
Use a Buffered Wash: Instead of washing with pure water, use a cold, dilute sodium bicarbonate (NaHCO₃) solution to neutralize any acid, followed by a brine wash.
-
Minimize Contact Time: Perform the aqueous extraction and separation steps quickly and at low temperatures (on an ice bath).
-
Solvent Choice: Ensure your extraction solvent (e.g., ethyl acetate, DCM) is free of acidic impurities.
Section 3: Troubleshooting Guide for the Hantzsch Thiazole Synthesis
This route provides the 5-bromo functionality from the start by using a 1,3-dicarbonyl compound that is already brominated. A common approach would be the reaction between propanethioamide and 3-bromo-2,4-pentanedione or a similar α-bromo-β-dicarbonyl. The Hantzsch synthesis is known for being robust and often high-yielding.[10][11]
FAQ 1: The initial cyclization reaction is slow, and my yield is poor. How can I drive the reaction to completion?
Answer: The Hantzsch synthesis is a condensation reaction that results in the loss of two molecules of water.[1] Incomplete reactions are typically due to suboptimal reaction conditions.
Key Parameters to Optimize:
-
Solvent: Ethanol is a common and effective solvent. For less soluble starting materials, a co-solvent system like Ethanol/Water or the use of DMF may improve results.[10]
-
Temperature: While some reactions proceed at room temperature, heating to reflux (typically 60-80°C in ethanol) is often required to ensure a reasonable reaction time and drive the dehydration steps.[12]
-
Catalysis: The reaction is often self-catalyzed by the hydrohalic acid (HBr) eliminated during the process. However, in some cases, adding a catalytic amount of a non-nucleophilic acid like acetic acid can be beneficial.[12]
FAQ 2: I am observing an unexpected regioisomer. Is this common in Hantzsch synthesis?
Answer: With unsymmetrical α-haloketones and N-substituted thioureas, the formation of regioisomers is a known possibility.[13] For the synthesis of this compound, you are using propanethioamide, which is N-unsubstituted, and a symmetrical α-bromo-β-dicarbonyl is preferred to avoid this issue entirely. If you must use an unsymmetrical starting material, be prepared for chromatographic separation of the resulting isomers. Reaction conditions, particularly pH, can influence the isomeric ratio.[13]
Section 4: Experimental Protocols
Protocol 1: Optimized Synthesis via Direct Bromination with NBS
This protocol is designed to maximize yield by controlling stoichiometry and temperature.
Materials:
-
2-Ethylthiazole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.05 eq.)
-
Acetonitrile (anhydrous)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Ethyl Acetate
Procedure:
-
Dissolve 2-ethylthiazole in anhydrous acetonitrile (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0°C in an ice-water bath.
-
In a separate flask, dissolve the NBS in anhydrous acetonitrile.
-
Add the NBS solution dropwise to the stirred 2-ethylthiazole solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Once complete, quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aq. NaHCO₃ solution (1x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Sonogashira Coupling Reactions
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the Sonogashira cross-coupling reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to empower you to troubleshoot and optimize this powerful C-C bond-forming reaction. This guide is structured in a question-and-answer format to directly address the challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental purpose and mechanism of the Sonogashira coupling?
The Sonogashira reaction is a highly versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] Its utility is foundational in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[3]
The process involves two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. This is often the rate-determining step.[4]
-
The Copper Cycle: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation by the amine base to form a copper acetylide intermediate.[4][5]
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired disubstituted alkyne product.[6]
Caption: Interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
Q2: What is the most common side reaction, and how can I mitigate it?
The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne to form a symmetric 1,3-diyne (a butadiyne derivative).[4][7] This process, known as the Glaser-Hay coupling, is promoted by the copper co-catalyst, especially in the presence of oxygen.[1][4]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. This involves properly degassing your solvents and maintaining a positive pressure of an inert atmosphere (argon or nitrogen) throughout the reaction.[7][8]
-
Reduce Copper Loading: Minimizing the concentration of the copper(I) co-catalyst can disfavor the homocoupling pathway.[7]
-
Adopt a "Copper-Free" Protocol: For sensitive substrates or when Glaser coupling is a persistent issue, copper-free Sonogashira variants are highly effective.[1][8][9] These protocols often require stronger bases, different ligands, or higher temperatures to facilitate the direct reaction of the alkyne with the palladium center.[10][11]
Q3: What is the general reactivity trend for the halide or pseudohalide partner?
The efficiency of the oxidative addition step is highly dependent on the nature of the leaving group (X) on the sp²-hybridized carbon. The general order of reactivity is a key consideration for designing your experiment.
| Reactivity | Halide/Pseudohalide (X) | Typical Conditions |
| Highest | I (Iodide) | Often proceeds smoothly at room temperature.[8][12] |
| High | OTf (Triflate) | Also highly reactive, comparable to iodides.[8][12] |
| Moderate | Br (Bromide) | Usually requires elevated temperatures (e.g., 60-100 °C) and/or more active catalyst systems.[8][13] |
| Lowest | Cl (Chloride) | The most challenging; requires highly active catalysts, specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), and higher temperatures.[1][4] |
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low to No Product Yield
Q: My reaction shows no conversion, or the yield is extremely low. Where do I start troubleshooting?
A low or non-existent yield points to a fundamental issue with one of the core components or the reaction environment. A systematic check is essential.
Initial Checks:
-
Catalyst Integrity: The Pd(0) catalyst is highly sensitive to air.[7] If you observe a black precipitate ("palladium black"), your catalyst has likely decomposed.
-
Inert Atmosphere: Oxygen is detrimental. It deactivates the Pd(0) catalyst and promotes the unwanted Glaser homocoupling.[4][8]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Run the reaction in a Schlenk flask or glovebox under a positive pressure of nitrogen or argon.[7]
-
-
Reagent Purity & Quality: Impurities can poison the catalyst. The amine base is particularly critical.
Caption: A decision workflow for troubleshooting low-yield Sonogashira reactions.
Problem 2: Persistent Alkyne Homocoupling (Glaser Byproduct)
Q: I've improved my inert atmosphere technique, but the Glaser byproduct is still dominating. What are my next steps?
While oxygen is the primary culprit, other factors can favor homocoupling, especially if the desired cross-coupling is slow.
Advanced Solutions:
-
Switch to a Copper-Free Protocol: This is the most definitive solution. By removing the copper co-catalyst, you eliminate the primary pathway for Glaser coupling.[9][10] This is particularly recommended for electron-rich or sterically hindered aryl bromides and chlorides, where the standard reaction can be sluggish.[4]
-
Slow Addition of Alkyne: If the cross-coupling is slow, the alkyne can dimerize while "waiting" for the palladium catalyst to become available.
-
Solution: Using a syringe pump to slowly add the alkyne over several hours can maintain a low instantaneous concentration, favoring the reaction with the palladium complex over self-coupling.[14]
-
-
Use of Hydrogen Gas: Some protocols report that including a small amount of dilute hydrogen gas in the inert atmosphere can suppress homocoupling, though the mechanism is not fully understood.[15]
Problem 3: Reaction Stalls with Unreactive Aryl Halides
Q: I'm using an aryl bromide, and the reaction is extremely slow or stalls completely, even at high temperatures. What can I change?
Aryl bromides, and especially chlorides, require more energy for the initial oxidative addition step. If your conditions are not robust enough, the reaction will fail.
Optimization Strategies:
-
Increase Temperature: For many aryl bromides, temperatures of 80-100 °C are necessary to drive the reaction.[13][16]
-
Solvent Choice: The solvent must effectively dissolve all components and remain stable at the required temperature.[17] While common solvents include THF and DMF, toluene is often a good choice for higher-temperature reactions.[14][17] Be aware that strongly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[17]
-
Ligand Selection: This is often the key to success with challenging substrates. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Aryl Iodide
This protocol is a general starting point for a standard coupling reaction.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and copper(I) iodide (CuI) (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagents: Under a positive flow of inert gas, add degassed solvent (e.g., THF or toluene, approx. 0.2 M concentration) and degassed triethylamine (Et₃N, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.[8]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine base and copper salts. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.[21]
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol utilizes a more active catalyst system for a less reactive substrate.[18]
-
Catalyst Preparation: In a dry Schlenk flask under argon, prepare the active catalyst in situ. Add the palladium source (e.g., (AllylPdCl)₂, 2.5 mol %) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 10 mol %).
-
Solvent and Base: Add degassed DMF (approx. 0.9 M) and the amine base (e.g., a hindered amine or an inorganic base like Cs₂CO₃, 2.0 equiv). Stir for 10-15 minutes at room temperature to allow for the formation of the active Pd(0) complex.
-
Substrate Addition: Add the aryl bromide (1.0 equiv) and the terminal alkyne (1.1-1.4 equiv).
-
Reaction: Stir the reaction at the appropriate temperature (room temperature for activated bromides, or 80-100 °C for unactivated bromides).[18] Monitor for completion.
-
Workup: Follow a standard aqueous workup procedure as described in Protocol 1, followed by purification.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. books.lucp.net [books.lucp.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-ethylthiazole
Welcome to the technical support guide for the scale-up synthesis of 5-Bromo-2-ethylthiazole. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a safe, efficient, and robust process.
The synthesis of this compound is a critical step in the manufacturing of various pharmaceutical intermediates and active ingredients. While the bench-scale synthesis may appear straightforward—typically involving the electrophilic bromination of 2-ethylthiazole—scaling up introduces significant challenges related to reaction control, impurity management, and process safety. This guide addresses these issues in a direct question-and-answer format.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes, actionable solutions, and preventative measures, explaining the underlying chemical principles.
Q1: My bromination reaction is showing a significant exotherm that is difficult to control, leading to a dark reaction mixture and increased impurities. What's happening and how can I manage it?
A1: Uncontrolled exotherms during the bromination of thiazoles are a common and serious scale-up issue. The high reactivity of brominating agents with the electron-rich thiazole ring can lead to rapid heat generation.[1] If this heat is not dissipated effectively, the reaction temperature can rise, causing thermal degradation of the starting material and product, as well as promoting side reactions.[2]
Potential Causes & Solutions:
-
Rapid Reagent Addition: The most common cause is adding the brominating agent too quickly. The rate of heat generation is directly proportional to the rate of addition.
-
Solution: Employ a controlled addition strategy using a dosing pump. The addition should be slow enough that the reactor's cooling system can maintain the target temperature within a narrow range (e.g., ±2 °C). For a robust process, the addition time should be a defined parameter in your batch record.
-
-
Inadequate Heat Transfer: A larger reactor volume has a lower surface-area-to-volume ratio, making passive cooling less effective than in laboratory glassware.
-
Solution: Ensure your reactor is appropriately sized and has an efficient cooling jacket. Use a suitable heat transfer fluid and ensure turbulent flow for maximum heat exchange. For highly exothermic processes, consider using a semi-batch process where the starting material is added to the brominating agent, or vice-versa, in a controlled manner.
-
-
High Reactant Concentration: Concentrated reaction mixtures can lead to very high reaction rates and localized hot spots.
-
Solution: Dilute the reaction mixture. While this may seem counterintuitive from a throughput perspective, a more dilute reaction is easier to control thermally. The choice of solvent is also critical; a solvent with a good heat capacity can help absorb the energy released.
-
Preventative Measures:
-
Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) during process development to quantify the heat of reaction and determine the maximum safe addition rate.
-
Model the thermal behavior of the reaction in your specific plant equipment before the first scale-up campaign.
Q2: The yield of this compound is significantly lower on a larger scale compared to my lab results. What are the likely causes of this yield loss?
A2: Yield loss during scale-up can be attributed to several factors, often related to mixing, reaction kinetics, and work-up inefficiencies.
Potential Causes & Solutions:
-
Poor Mixing: Inadequate mixing can lead to localized areas of high reagent concentration (causing side products) and areas of low concentration (leading to unreacted starting material).
-
Solution: Optimize the agitation speed and impeller design for your reactor. The goal is to ensure homogeneity throughout the reaction vessel. For reactions involving solids (like N-Bromosuccinimide), ensure the agitation is sufficient to keep the solids suspended.
-
-
Formation of Dibrominated Impurities: The product, this compound, can undergo a second bromination, typically at the 4-position, to form 4,5-dibromo-2-ethylthiazole. This is more likely if localized excesses of the brominating agent occur.
-
Solution: Use a slight substoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents). While this will leave some unreacted starting material, it is often easier to separate the starting material from the product than to remove the dibrominated impurity. Monitor the reaction closely by HPLC and stop when the consumption of starting material slows significantly.
-
-
Inefficient Work-up and Extraction: Phase separation can be much slower and less efficient in large vessels compared to a laboratory separating funnel. Emulsion formation is also more common.
-
Solution:
-
Quenching: Ensure the quenching agent (e.g., sodium bisulfite solution) is added under controlled conditions to neutralize excess bromine.
-
Extraction: Allow adequate time for phase separation. If emulsions are an issue, consider adding a small amount of a brine solution or changing the pH to help break the emulsion. Perform a mass balance to ensure you are recovering the product from the aqueous layers.
-
-
Workflow for Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues during the scale-up process.
Caption: Troubleshooting logic for low yield issues.
Frequently Asked Questions (FAQs)
Q3: Which brominating agent is better for scale-up: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
A3: The choice between NBS and Br₂ is a critical process development decision involving a trade-off between handling safety, cost, and downstream processing.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Physical State | Fuming, corrosive liquid | Crystalline solid |
| Handling Safety | High risk. Requires specialized equipment (e.g., sealed systems, scrubbers) to manage toxic and corrosive fumes.[1][3] | Significantly safer and easier to handle as a solid.[3] |
| Byproducts | Hydrogen Bromide (HBr) | Succinimide |
| Work-up | HBr must be neutralized. | Succinimide is water-soluble and must be removed by aqueous washes. |
| Atom Economy | Higher (both bromine atoms are theoretically available, though only one is used in substitution). | Lower. |
| Cost | Generally cheaper per mole of bromine. | More expensive. |
Recommendation: For large-scale manufacturing, NBS is often the preferred reagent despite its higher cost. The significant reduction in handling hazards and the elimination of corrosive HBr gas often outweigh the cost and atom economy disadvantages.[2][3] Using Br₂ is feasible but requires robust engineering controls to ensure operator safety and prevent equipment corrosion.
Q4: What are the best analytical techniques to monitor the reaction and ensure final product quality?
A4: A robust analytical package is essential for a controlled and reproducible process.
-
In-Process Control (IPC):
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Purpose: To monitor the disappearance of the 2-ethylthiazole starting material and the formation of the this compound product. It can also be used to track the formation of key impurities like the dibrominated species.
-
Frequency: Take samples periodically (e.g., every hour) during the reagent addition and hold period until the reaction meets the completion criteria (e.g., <1% starting material remaining).
-
-
Final Product Release:
-
Identity:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the molecule, including the position of the bromine atom.
-
FTIR Spectroscopy: Confirms the presence of key functional groups.
-
-
Purity:
-
HPLC: To determine the area percent purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and residual solvents.
-
-
Physical Properties:
-
Q5: What is the standard protocol for the synthesis and purification of this compound on a larger scale?
A5: The following is a representative protocol designed with scale-up considerations in mind. Exact quantities and equipment should be adapted based on your specific scale and facilities.
Overall Synthesis Workflow
Caption: General workflow for this compound synthesis.
Detailed Protocol
Step 1: Reaction Setup
-
Charge a clean, dry, glass-lined reactor with 2-ethylthiazole (1.0 equivalent) and a suitable solvent like acetonitrile or dichloromethane (5-10 volumes).
-
Begin agitation and cool the reactor contents to 0-5 °C using a jacketed cooling system.
Step 2: Bromination
-
Slowly add N-Bromosuccinimide (NBS) (0.98 equivalents) to the reactor in portions over 2-4 hours.
-
CRITICAL: Monitor the internal temperature closely throughout the addition. Do not allow the temperature to exceed 10 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Take an in-process sample for HPLC analysis to confirm the reaction is complete (e.g., <1% starting material remaining).
Step 3: Work-up and Isolation
-
Quench the reaction by slowly adding a cold 10% aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any residual NBS or bromine.
-
Transfer the mixture to an extraction vessel. Add an appropriate extraction solvent, such as methyl tert-butyl ether (MTBE) or toluene.
-
Separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution to remove the succinimide byproduct and residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude this compound can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate). Recrystallization is often preferred for large-scale operations to achieve high purity.[5]
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]
- 4. labproinc.com [labproinc.com]
- 5. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
minimizing debromination of 5-Bromo-2-ethylthiazole during reactions
Welcome to the technical support center for 5-Bromo-2-ethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge encountered during its use: the undesired debromination of the thiazole core. Here, we provide in-depth, field-proven insights and systematic troubleshooting strategies to help you maximize the yield of your desired product while minimizing this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound, and why is it a problem?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 5-position of the thiazole ring is replaced by a hydrogen atom, yielding 2-ethylthiazole as a significant byproduct.[1][2] This reaction is problematic for several reasons: it consumes your starting material, reduces the overall yield of the target molecule, and introduces a byproduct that can be difficult to separate during purification, complicating downstream processing and analysis.
Q2: What are the primary mechanistic pathways that lead to the debromination of this compound?
A2: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the primary cause of debromination is the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can arise from several sources within the reaction mixture, including protic solvents (water, alcohols), certain bases, or even impurities.[1][3] Once formed, the Pd-H species can intercept the catalytic cycle, reacting with this compound to replace the bromine with hydrogen instead of the intended coupling partner. Another potential pathway, particularly in organometallic reactions involving lithiation, is protonolysis of an intermediate organometallic species by a stray proton source in the reaction mixture.
Q3: Which reaction parameters have the most significant impact on the rate of debromination?
A3: Several experimental factors can dramatically increase the likelihood of debromination. The most critical parameters to control are:
-
Choice of Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), are well-known to promote the formation of Pd-H species and increase the rate of hydrodehalogenation.[1][2]
-
Reaction Temperature: Elevated temperatures, while often necessary to drive the desired reaction to completion, can also accelerate the rate of debromination.[1][4]
-
Catalyst & Ligand System: The electronic and steric properties of the palladium catalyst and its associated ligands are crucial. Bulky, electron-rich phosphine ligands, while excellent for promoting oxidative addition, can sometimes favor pathways leading to debromination if not carefully matched to the substrate and conditions.[1][3]
-
Presence of Hydride Donors: Any source of a hydride or proton can lead to debromination. This includes using protic solvents, non-anhydrous solvents or reagents, or certain additives.[3]
Systematic Troubleshooting Guide
If you are observing significant formation of 2-ethylthiazole in your reaction, follow this systematic guide to diagnose and resolve the issue.
Issue: My crude reaction analysis (NMR/LC-MS) shows a high percentage of debrominated byproduct (2-ethylthiazole).
This is a classic sign that your reaction conditions are favoring the hydrodebromination pathway. We will address this by systematically evaluating and optimizing the core reaction components.
Step 1: Evaluate and Optimize the Base
The base is the most common culprit in promoting debromination.
Probable Cause: You are using a strong or inappropriate base (e.g., NaOH, KOH, NaOtBu). These bases can generate hydride species that fuel the debromination side reaction.[2]
Recommended Solution: Switch to a milder, non-nucleophilic inorganic base. Weaker bases are less likely to generate the problematic Pd-H intermediates.
-
First Choice: Potassium phosphate (K₃PO₄) is often highly effective in challenging cross-couplings while minimizing debromination.[1][4]
-
Alternatives: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also excellent choices.[3][5]
Data-Driven Decision Making: Impact of Base Selection
| Base | Typical Product:Byproduct Ratio | Relative Reaction Rate | Recommendation |
| Sodium tert-butoxide (NaOtBu) | Low (e.g., 2:1) | Fast | Avoid: High risk of debromination. |
| Potassium Carbonate (K₂CO₃) | Moderate (e.g., 10:1) | Moderate | Good: A standard, mild choice. |
| Potassium Phosphate (K₃PO₄) | High (e.g., >20:1) | Moderate to Fast | Excellent: Often the optimal choice for suppressing debromination in heteroaryl couplings.[4] |
| Cesium Carbonate (Cs₂CO₃) | High (e.g., >20:1) | Fast | Excellent: Very effective but more expensive. |
Note: Data is illustrative and based on general trends observed in palladium-catalyzed cross-coupling reactions of bromo-heterocycles.[1]
Step 2: Assess Reaction Temperature and Duration
Probable Cause: The reaction is being run at an unnecessarily high temperature or for too long. Prolonged exposure to heat can increase the rate of side reactions, including debromination.[1][2]
Recommended Solution:
-
Lower the Temperature: Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 80 °C and only increase if the reaction is too slow. Lowering the temperature can significantly improve selectivity by disfavoring side reactions with higher activation energies.[4][5]
-
Monitor Closely: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction and begin work-up as soon as the this compound has been consumed.[2][3] Avoid arbitrary, overnight reaction times.
Step 3: Analyze and Modify the Catalyst System
Probable Cause: The chosen palladium source or ligand is not optimal and may be promoting the debromination pathway.
Recommended Solution:
-
Screen Ligands: If using a generic ligand like triphenylphosphine (PPh₃), consider switching to a more specialized ligand designed for cross-coupling of heteroaryl halides. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective.[3][4]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species cleanly and efficiently at low temperatures.[2][6] This rapid generation of the active catalyst can favor the desired coupling over decomposition pathways that might lead to Pd-H formation.[6]
Step 4: Ensure Purity and Anhydrous Conditions
Probable Cause: The presence of water, alcohols, or other protic impurities is acting as a hydride source.[1][3]
Recommended Solution:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. Aprotic solvents like dioxane, toluene, or THF are recommended.[3][5]
-
Dry Reagents: Ensure all solid reagents (the base, boronic acid/ester, etc.) are dry. If necessary, dry them in a vacuum oven before use.
-
Rigorous Inert Atmosphere: Deoxygenate your reaction solvent thoroughly by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[3][4] Maintain a positive pressure of inert gas throughout the entire setup and reaction.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving debromination issues.
Caption: Troubleshooting workflow for minimizing debromination.
Experimental Protocol: Suzuki-Miyaura Coupling Optimized to Minimize Debromination
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress the formation of 2-ethylthiazole.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
XPhos Pd G3 catalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (if required, use a 10:1 dioxane:water ratio)
-
Inert atmosphere (High-purity Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inerting the Atmosphere: Seal the flask, then evacuate under high vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Reagent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. If your specific boronic acid requires water for activation, add the degassed water at this time.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the 2-ethylthiazole byproduct.[2]
-
Work-up: Upon completion (once starting material is consumed), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Bromo-2-ethylthiazole under different reaction conditions
Welcome to the technical support center for 5-Bromo-2-ethylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of numerous biologically active compounds, making a thorough understanding of its stability paramount to achieving successful and reproducible experimental outcomes.
This document moves beyond simple protocols to provide in-depth explanations of the underlying chemical principles governing the compound's reactivity. By understanding the "why" behind potential issues, you can proactively design robust reaction conditions and efficiently troubleshoot challenges.
Section 1: General Stability, Storage, and Handling FAQs
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability and purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It is recommended to store the compound in a refrigerator (2-8°C) or freezer (-20°C) to minimize potential degradation over time.[2][3][4] The material is often supplied as a liquid or low-melting solid.
Q2: Is this compound sensitive to air, light, or moisture?
A2: Yes, there is evidence of sensitivity. Some suppliers note that the compound can be air-sensitive.[1] Therefore, storage under an inert atmosphere is a critical precaution.[1] While specific data on photostability is limited, bromo-aromatic compounds, in general, can be susceptible to photochemical decomposition, where UV light induces cleavage of the C-Br bond.[5] It is best practice to store it in an amber vial or in a dark location. Hydrolytic stability is addressed in the following sections, but as a general precaution, minimizing contact with moisture is advised.
Q3: What is the general thermal stability of the compound?
A3: Halogenated heterocyclic compounds can exhibit high thermal stability, often decomposing at temperatures well above 250°C.[6][7][8] However, prolonged exposure to elevated temperatures, even below the decomposition point, can promote slow degradation or side reactions, especially in the presence of catalysts or reagents.[5][9] The C-Br bond is typically the most thermally labile site.[10] For reactions requiring heat, it is crucial to use the lowest effective temperature and monitor the reaction progress to avoid unnecessary thermal stress.
Section 2: Stability Under Common Reaction Conditions
The true test of a building block's utility is its stability and predictable reactivity in common synthetic transformations. This section breaks down potential issues by reaction class.
Acidic Conditions
Q: I'm performing a reaction in strong acid (e.g., TFA, HCl). Is the thiazole ring or the C-Br bond at risk?
A: The thiazole ring itself is generally stable to acidic conditions. The nitrogen at position 3 is basic (pKa of conjugate acid ≈ 2.5) and will be protonated, which deactivates the ring toward electrophilic attack.[11] However, under harsh hydrolytic conditions (strong acid and heat), the thiazole ring can be forced to open.[12][13] The C-Br bond at the 5-position is relatively stable under acidic conditions and is unlikely to be cleaved. The primary concern would be the stability of other functional groups in your molecule rather than the core this compound structure.
Basic Conditions
Q: My reaction with a strong base (e.g., NaOH, NaOtBu) is giving a complex mixture and loss of my starting material. What's happening?
A: This is a common failure mode. 5-Bromothiazoles can be sensitive to strong, hard bases. There are two primary competing degradation pathways:
-
Debromination/Halogen Dance: Strong bases can promote dehalogenation, either through direct metallation followed by protonation from the solvent or via a "halogen dance" rearrangement, especially if there are acidic protons elsewhere on the ring.[14][15]
-
Ring Opening: While less common than for other heterocycles, strong bases, particularly in combination with heat, can attack the thiazole ring, leading to cleavage and the formation of complex, often polar, byproducts.
Best Practice: For reactions requiring a base, prefer weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, or hindered organic bases like DIPEA. If a strong base is required, use it at low temperatures (-78°C to 0°C) and for the shortest time necessary.
Palladium Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Q: I am attempting a Suzuki coupling with this compound and observing significant debromination (hydrodehalogenation) of my starting material. How can I prevent this?
A: Debromination is a well-known side reaction in Suzuki couplings.[16] It occurs when the palladium oxidative addition complex, instead of undergoing transmetalation with the boronic acid, is intercepted by a hydride source, leading to reductive elimination of the H-Ar species.
Troubleshooting Strategies:
-
Choice of Base: The base is critical. While strong bases are needed to activate the boronic acid, they can also promote side reactions.[17][18] Screen milder bases like K₃PO₄ or K₂CO₃. Overly strong bases like NaOH or alkoxides can degrade the starting material.
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed. Water and oxygen can interfere with the catalytic cycle.
-
Catalyst/Ligand: Use a modern, electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) which promotes fast reductive elimination, outcompeting the debromination pathway. Pd(dppf)Cl₂ is also a reliable catalyst for these systems.[19]
-
Boronic Acid Quality: Use high-purity boronic acid or ester. Impurities can lead to catalyst deactivation and side reactions.
Q: My Buchwald-Hartwig amination is failing. What are the specific challenges with a 5-bromothiazole substrate?
A: Buchwald-Hartwig reactions with heteroaryl halides can be challenging.[20][21] The thiazole nitrogen can coordinate to the palladium center, potentially interfering with the catalytic cycle.[22]
Troubleshooting Strategies:
-
Ligand Selection: This is the most critical parameter. Sterically hindered, electron-rich ligands are essential.[22] Ligands like Josiphos or those from the GPhos family have shown success in coupling base-sensitive five-membered heterocycles.[23]
-
Base Compatibility: 5-Bromothiazole is sensitive to strong bases often used in these couplings (e.g., NaOtBu, LHMDS).[23][24] Consider using a weaker base such as K₃PO₄ or Cs₂CO₃, or running the reaction at a lower temperature. The use of NaOTMS, a moderate-strength base, has been shown to be effective for sensitive heteroarenes.[23]
-
Catalyst Pre-activation: Using a well-defined pre-catalyst can often give more reproducible results than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Section 3: Visualized Troubleshooting & Degradation Pathways
Data Summary Table
| Condition | Stability Concern | Mechanism | Recommended Mitigation |
| Strong Acid | Generally Stable | Protonation of ring nitrogen deactivates the ring. | No specific mitigation is usually needed for the core structure. |
| Strong Base | High Risk | Debromination, Ring Opening | Use weaker bases (K₂CO₃, K₃PO₄), low temperatures, and short reaction times. |
| Oxidizing Agents | Moderate Risk | Oxidation of Sulfur or Ethyl Group | Avoid strong oxidants (e.g., m-CPBA, KMnO₄).[11] Use controlled conditions if oxidation is intended. |
| Reducing Agents | Moderate-High Risk | C-Br Cleavage, Ring Reduction | Catalytic hydrogenation (H₂/Pd) can cause debromination.[25] Raney Nickel will destroy the ring.[26] Use chemoselective reducing agents. |
| Elevated Temp. | Moderate Risk | C-Br Homolysis, Decomposition | Use the lowest effective temperature; minimize reaction time.[5] |
| UV Light | Moderate Risk | C-Br Homolysis | Protect the reaction and compound from direct light. |
Diagram: Troubleshooting Palladium Cross-Coupling Reactions
This decision tree helps diagnose common issues encountered during Suzuki or Buchwald-Hartwig reactions.
Caption: A decision tree for troubleshooting common cross-coupling failures.
Section 4: Experimental Protocols
These protocols provide a validated starting point for assessing stability and purity.
Protocol: Forced Degradation Study
This study is essential for understanding the intrinsic stability of the molecule under stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M NaOH. Keep at room temperature for 4 hours. Neutralize with 1M HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.
-
Thermal Degradation: Heat a solid sample of the compound at 105°C for 24 hours. Prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples, including an unstressed control sample (0.1 mg/mL), by the HPLC-UV method described below. Compare peak areas and look for the appearance of new peaks.
Protocol: Standard HPLC-UV Method for Purity Analysis
This method provides a baseline for assessing the purity of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This self-validating system allows you to quantify the loss of the parent compound and the emergence of degradation products under each stress condition, providing a clear picture of its stability profile.
References
- 1. fishersci.com [fishersci.com]
- 2. 28599-52-2 CAS MSDS (5-BROMO-2,4-DIMETHYL-1,3-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]
- 4. 3034-57-9|2-Amino-5-bromo-4-methylthiazole|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 10. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Thiazole - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. reddit.com [reddit.com]
- 22. research.rug.nl [research.rug.nl]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchwithrutgers.com [researchwithrutgers.com]
- 26. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
refining work-up procedures for reactions involving 5-Bromo-2-ethylthiazole
Technical Support Center: 5-Bromo-2-ethylthiazole Reaction Work-Up
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. Our focus is on explaining the "why" behind each step, empowering you to make informed decisions in your own experiments.
Section 1: Critical Safety & Handling
Before initiating any work-up procedure, it is imperative to handle this compound and its derivatives with appropriate caution.
Q1: What are the primary hazards associated with this compound and what precautions should I take?
A1: this compound and similar halogenated heterocycles are classified as irritants and can be harmful.[1][2][3][4][5]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[1][2][4]
-
Core Precautions:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1][6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile is a common choice, but check your institution's guidelines), and tightly sealed safety goggles or a face shield.[7][8]
-
Handling: Avoid all personal contact, including inhalation.[6] Prevent the build-up of electrostatic charge by using anti-static equipment where possible.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[6][9]
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.[1]
-
Section 2: General Work-Up Procedures & FAQs
A standardized aqueous work-up is the first line of defense in removing the bulk of impurities. The goal is to partition your desired organic product from water-soluble reagents, salts, and byproducts.
Q2: I've just completed a reaction. What is a standard, robust aqueous work-up protocol?
A2: A general acid-base extraction procedure is a powerful starting point for purifying thiazole reaction mixtures.[10] This multi-step process is designed to remove different classes of impurities sequentially.
Experimental Protocol: General Aqueous Work-Up
-
Quench the Reaction: Carefully quench the reaction mixture. This is highly reaction-dependent. For example, for organometallic reactions, a slow addition of saturated aqueous ammonium chloride (NH₄Cl) is common. For reactions with excess acid, a slow quench with a saturated aqueous sodium bicarbonate (NaHCO₃) solution may be appropriate.
-
Dilute with Organic Solvent: Dilute the quenched mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether). The choice of solvent should be based on the polarity and solubility of your product.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size (do not fill more than three-quarters full).[11][12]
-
Perform Washes: Execute a series of aqueous washes. After each wash, allow the layers to separate, drain the aqueous layer, and retain the organic layer. It is critical to never discard any layer until you have confirmed your product's location .[12] A typical sequence is:
-
Water Wash: To remove gross water-soluble impurities.
-
Acid Wash (e.g., 1 M HCl): To remove unreacted basic starting materials or basic byproducts. The protonated amines will partition into the aqueous layer.[13] (Use with caution if your product is acid-sensitive).
-
Base Wash (e.g., Saturated NaHCO₃ or 1 M NaOH): To neutralize any remaining acid and remove acidic byproducts.
-
Brine Wash (Saturated NaCl): To remove the bulk of the dissolved water from the organic layer and to help break up emulsions.[12]
-
-
Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and Concentrate: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
Data Presentation: Common Aqueous Washing Solutions
| Washing Solution | Purpose | When to Use |
| Water (H₂O) | Removes highly polar, water-soluble impurities (e.g., DMF, DMSO, salts).[11][13] | Almost always the first wash after quenching. |
| Dilute HCl (0.1-1 M) | Removes basic impurities (e.g., amines, pyridine) by converting them to water-soluble salts.[13] | When basic reagents or byproducts are present. |
| Saturated NaHCO₃ | Neutralizes excess acid and removes acidic impurities. A gentle base. | To quench acidic reactions or remove acidic components. |
| Dilute NaOH (0.1-1 M) | Removes acidic impurities (e.g., phenols, carboxylic acids). A stronger base. | When stronger acidic impurities are present. |
| Saturated NH₄Cl | Mildly acidic quench for organometallic reagents (e.g., Grignards, organolithiums). | Standard quench for many C-C bond-forming reactions. |
| Brine (Saturated NaCl) | Reduces the solubility of the organic product in the aqueous layer and removes dissolved water.[12] | Typically the final wash before drying the organic layer. |
| Sodium Thiosulfate (Na₂S₂O₃) | Reduces oxidizing agents, such as excess halogens (e.g., Br₂, I₂), removing color.[13] | When residual halogen from a bromination or iodination reaction is present. |
Mandatory Visualization: General Work-Up Workflow
Caption: A generalized workflow for the aqueous work-up of a reaction mixture.
Section 3: Troubleshooting Guide
Q3: I'm performing a Suzuki coupling with this compound and a boronic acid. My work-up is messy, and I see a lot of baseline material on my TLC plate. What's going on?
A3: Suzuki couplings are powerful but notorious for generating difficult-to-remove byproducts, particularly from the boronic acid and palladium catalyst.[14]
-
Causality: The "baseline material" is likely a combination of palladium black (insoluble Pd(0)), boronic acid derivatives (which can be polar), and potentially homocoupled boronic acid byproduct.[14][15] The base used (e.g., K₂CO₃, Cs₂CO₃) also needs to be removed.
-
Solution Workflow:
-
Initial Filtration: After quenching, dilute the reaction mixture with your chosen organic solvent and filter it through a pad of Celite®. This will remove the insoluble palladium black, which can otherwise interfere with extraction and chromatography.
-
Boron Residue Removal: Boronic acids and their residues can be tricky.
-
Azeotropic Removal: A classic method is to concentrate the crude material and then re-dissolve and re-concentrate it from methanol (MeOH) several times (3x). This process forms volatile trimethyl borate ((MeO)₃B), which is removed under vacuum.[13]
-
Aqueous Base Wash: A wash with 1 M NaOH can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. Be cautious if your product is base-sensitive.
-
-
Standard Work-up: Proceed with the general aqueous work-up as described in Q2 to remove the inorganic base and other water-soluble materials.
-
Q4: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it?
A4: Emulsions are common when dealing with complex reaction mixtures containing surfactants or finely divided solids. They form a stable third layer at the interface of the organic and aqueous phases.
-
Causality: Emulsions are stabilized by materials that lower the interfacial tension between the two immiscible liquids. In a reaction work-up, this can be caused by insoluble byproducts, catalyst residues, or certain salts.
-
Troubleshooting Steps:
-
Patience: Let the separatory funnel sit undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
-
Add Brine: Add a significant volume of saturated brine. The high ionic strength of the brine solution increases the polarity of the aqueous phase, often forcing the separation of the layers.[12]
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Change Solvent: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the density and polarity, helping to break the emulsion.
-
Q5: My crude product is an oil and won't crystallize. What are my options for purification?
A5: When crystallization fails, flash column chromatography is the primary method for purification.
-
Causality: The product may be inherently low-melting, or it may be contaminated with impurities that inhibit crystal lattice formation.
-
Flash Column Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated liquid.
-
Elution: Run the column by applying pressure (with air or nitrogen) and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Mandatory Visualization: Purification Troubleshooting
Caption: Decision tree for post-work-up purification strategies.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Acetamido-5-bromo-1,3-thiazole | C5H5BrN2OS | CID 350260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mblbio.com [mblbio.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. youtube.com [youtube.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming the Structure of 5-Bromo-2-ethylthiazole Derivatives by NMR
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds such as 5-Bromo-2-ethylthiazole derivatives, which are prevalent scaffolds in medicinal chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for elucidation. This guide provides an in-depth, experience-driven approach to leveraging ¹H and ¹³C NMR for the structural verification of this important class of molecules, comparing expected spectral data with practical considerations.
The Critical Role of Substituent Effects in the NMR Spectra of Thiazoles
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, presents a unique electronic environment. The chemical shifts of the ring protons and carbons are exquisitely sensitive to the nature and position of substituents. In the case of this compound, the electron-withdrawing bromine atom at the C5 position and the electron-donating ethyl group at the C2 position exert profound and predictable influences on the NMR spectrum.
The bromine atom at C5 is expected to deshield the adjacent proton at C4, causing its resonance to appear at a lower field (higher ppm value) in the ¹H NMR spectrum. Conversely, the ethyl group at C2, an alkyl substituent, will shield the nearby protons, though its most significant contribution is the characteristic quartet and triplet signals arising from the ethyl moiety itself. Understanding these fundamental substituent effects is paramount for the initial interpretation of the acquired spectra.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust and reproducible experimental protocol is the bedrock of accurate structural determination. The following step-by-step methodology is designed to yield high-quality NMR data for a representative this compound derivative.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice due to its volatility and minimal signal overlap with many organic compounds.
-
Ensure complete dissolution; gentle vortexing or sonication may be employed if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak.
2. Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire a standard ¹³C NMR spectrum. As ¹³C has a low natural abundance and gyromagnetic ratio, a greater number of scans is required:
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. These are invaluable for unambiguously assigning signals, especially in more complex derivatives.
Interpreting the Spectral Data: A Comparative Analysis
The power of NMR in structural confirmation lies in the detailed information encoded within the chemical shifts, coupling constants, and integration values. Below is a comparative table of expected ¹H and ¹³C NMR chemical shifts for this compound, providing a baseline for analyzing its derivatives.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| H4 | ~7.7 | - | COSY: No direct coupling; HSQC: Correlates with C4 |
| -CH₂- (ethyl) | ~3.0 (quartet) | ~25 | COSY: Correlates with -CH₃; HSQC: Correlates with C-ethyl |
| -CH₃ (ethyl) | ~1.4 (triplet) | ~14 | COSY: Correlates with -CH₂-; HSQC: Correlates with C-ethyl |
| C2 | - | ~170 | - |
| C4 | - | ~145 | - |
| C5 | - | ~115 | - |
Note: These are approximate values and can vary based on the solvent and the specific nature of other substituents on the thiazole ring.
Visualizing the Workflow for Structural Confirmation
The process of confirming the structure of a this compound derivative using NMR can be visualized as a logical workflow, from sample preparation to final structure elucidation.
Caption: Workflow for NMR-based structural confirmation of this compound derivatives.
Alternative and Complementary Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques provide valuable, often complementary, information.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can offer clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule, but requires a suitable single crystal, which can be challenging to obtain.
By integrating data from these techniques with comprehensive NMR analysis, researchers can achieve the highest level of confidence in the structural assignment of novel this compound derivatives, a critical step in the journey of drug discovery and development.
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chlorothiazoles in Synthetic Chemistry
Introduction: The Strategic Importance of 5-Halothiazoles in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] Functionalization of this heterocycle is paramount for modulating pharmacokinetic and pharmacodynamic properties. Among the most versatile handles for molecular elaboration are halogens at the 5-position. These 5-halothiazoles serve as critical precursors for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.
This guide provides a comparative analysis of two of the most common starting materials: 5-bromothiazoles and 5-chlorothiazoles. The choice between a bromo or chloro substituent is not trivial; it is a strategic decision that profoundly impacts reaction conditions, catalyst selection, and overall synthetic efficiency. As Senior Application Scientists, our goal is to elucidate the fundamental principles governing their reactivity, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
Pillar 1: The Fundamental Basis of Reactivity—A Mechanistic Perspective
The divergent reactivity of 5-bromo- and 5-chlorothiazoles is primarily rooted in the intrinsic properties of the carbon-halogen (C-X) bond. This difference is most pronounced in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the catalyst to the C-X bond is frequently the rate-determining step.[3][4]
Key Physicochemical Drivers:
-
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond (BDE ≈ 71 kcal/mol) is inherently weaker than the carbon-chlorine (C-Cl) bond (BDE ≈ 84 kcal/mol).[3] Consequently, less energy is required to cleave the C-Br bond, facilitating its entry into the catalytic cycle under milder conditions.
-
Polarizability & Oxidative Addition Kinetics: The C-Br bond is more polarizable than the C-Cl bond. This property enhances the interaction with the electron-rich, low-valent palladium(0) catalyst, leading to a faster rate of oxidative addition for 5-bromothiazoles compared to their chloro-analogs.[3] The general reactivity trend for halogens in these reactions is well-established: I > Br > OTf > Cl.[3][4]
In contrast, for Nucleophilic Aromatic Substitution (SNAr) , the reactivity order can be inverted. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged Meisenheimer complex.[5] A more electronegative halogen (Cl > Br) can more effectively stabilize this intermediate through inductive electron withdrawal, often leading to higher reactivity for the chloro-substituted compound, provided the halogen is positioned ortho or para to an activating group.
Pillar 2: Comparative Performance in Key Synthetic Transformations
The theoretical differences in reactivity manifest clearly in practical applications. While 5-bromothiazoles are often the "go-to" substrate for reliability and mild conditions, advancements in catalyst technology have rendered 5-chlorothiazoles as viable, cost-effective alternatives, particularly for large-scale synthesis.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds.
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method.[6][7]
-
5-Bromothiazoles: These substrates typically undergo Suzuki coupling with high efficiency under standard conditions. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate or phosphate base are often sufficient.[8]
-
5-Chlorothiazoles: Activation of the stronger C-Cl bond necessitates more specialized and highly active catalytic systems. This involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step.[9] Higher temperatures and stronger bases may also be required.
The Stille reaction couples organotin reagents with organic halides and is known for its tolerance of a wide array of functional groups.[10][11]
-
5-Bromothiazoles: React readily, often under conditions similar to Suzuki couplings. The primary challenge is not reactivity but the toxicity and removal of tin byproducts.[12]
-
5-Chlorothiazoles: As with Suzuki couplings, Stille reactions of 5-chlorothiazoles are more demanding. The use of co-catalytic copper(I) salts and fluoride ions has been shown to synergistically enhance the rate of reaction, making the coupling of these less reactive chlorides more feasible.[13]
This reaction forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, co-catalyzed by palladium and copper.[14][15]
-
5-Bromothiazoles: Couple efficiently under standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI, amine base). Homocoupling of the alkyne (Glaser coupling) can be a competing side reaction.
-
5-Chlorothiazoles: The coupling of 5-chlorothiazoles is significantly more challenging. Success often hinges on using more active palladium catalysts and ligands, and sometimes requires higher reaction temperatures, which can increase the risk of side reactions.[16]
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for installing heteroatom nucleophiles. On the thiazole ring, the C5 position is susceptible to nucleophilic attack, particularly if the ring is further activated.
-
Reactivity Comparison: In many SNAr systems, chlorides are more reactive than bromides due to the higher electronegativity of chlorine stabilizing the intermediate Meisenheimer complex.[5][17] 5-Halothiazoles can undergo nucleophilic substitution where the halide is displaced by strong nucleophiles.[18][19] For these reactions, 5-chlorothiazoles may react faster or under milder conditions than their bromo counterparts, representing a scenario where the typical reactivity order is inverted.
Data Summary Table: 5-Bromo- vs. 5-Chlorothiazole Reactivity
| Feature | 5-Bromothiazole | 5-Chlorothiazole |
| General Reactivity (Pd Coupling) | High | Moderate to Low |
| C-X Bond Strength | Weaker | Stronger |
| Rate of Oxidative Addition | Faster | Slower |
| Typical Suzuki Conditions | Standard catalysts (e.g., Pd(PPh₃)₄), milder temperatures (60-90 °C). | Advanced ligands (e.g., Buchwald phosphines, NHCs), higher temperatures (>100 °C).[9] |
| Typical Stille Conditions | Standard Pd catalysts, often with Cu(I) co-catalyst. | Requires more active catalysts, fluoride additives, or higher temperatures.[13] |
| SNAr Reactivity | Generally lower than 5-chlorothiazole. | Generally higher due to better stabilization of the Meisenheimer intermediate.[5] |
| Cost & Availability | Generally more expensive. | More economical, especially at scale. |
| Key Advantage | High reactivity, reliable, well-established protocols. | Cost-effective, readily available starting material. |
| Key Challenge | Higher cost. | Requires more rigorous condition screening and specialized catalysts. |
Pillar 3: Experimental Protocols and Workflows
Trustworthiness in science is built on reproducible, self-validating protocols. Below are detailed, side-by-side procedures for a representative Suzuki-Miyaura coupling, illustrating the practical differences in handling these two substrates.
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
The following diagram outlines the standardized laboratory workflow for setting up, running, and purifying the products from a palladium-catalyzed cross-coupling reaction.
Caption: Standardized workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki Coupling of 4-Methoxyphenylboronic Acid
Objective: To synthesize 5-(4-methoxyphenyl)thiazole from either 5-bromo- or 5-chlorothiazole.
| Parameter | Protocol A: Using 5-Bromothiazole | Protocol B: Using 5-Chlorothiazole |
| Reagents | 5-Bromothiazole (1.0 mmol), 4-Methoxyphenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%) | 5-Chlorothiazole (1.0 mmol), 4-Methoxyphenylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), SPhos (0.08 mmol, 8 mol%) |
| Solvent | 1,4-Dioxane/H₂O (4:1, 5 mL), degassed | Toluene/H₂O (10:1, 5.5 mL), degassed |
| Procedure | 1. To an oven-dried flask, add 5-bromothiazole, boronic acid, K₂CO₃, and Pd(PPh₃)₄. 2. Evacuate and backfill with Argon (3x). 3. Add the degassed dioxane/water mixture. 4. Heat the mixture to 90 °C for 4-6 hours . 5. Monitor by TLC until starting material is consumed. | 1. To an oven-dried flask, add 5-chlorothiazole, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. 2. Evacuate and backfill with Argon (3x). 3. Add the degassed toluene/water mixture. 4. Heat the mixture to 110 °C for 12-24 hours . 5. Monitor by TLC until starting material is consumed. |
| Workup | Cool to RT. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. | Cool to RT. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. |
| Purification | Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). | Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). |
| Expected Outcome | High yield (>85%) | Good to high yield (>70%), dependent on reaction time and catalyst integrity. |
Causality Behind Experimental Choices:
-
Catalyst/Ligand: Protocol B requires a more sophisticated system. Pd₂(dba)₃ is a stable Pd(0) source, and the bulky, electron-rich SPhos ligand is essential to facilitate the difficult oxidative addition into the C-Cl bond.[20] In contrast, the more reactive C-Br bond in Protocol A allows for the use of the less active, "classical" Pd(PPh₃)₄ catalyst.
-
Base & Solvent: A stronger base (K₃PO₄ vs. K₂CO₃) and a higher-boiling, non-coordinating solvent (Toluene vs. Dioxane) are used in Protocol B to support the more forcing conditions required for C-Cl activation.
-
Temperature & Time: The significantly higher temperature and longer reaction time in Protocol B are direct consequences of the higher activation energy barrier for cleaving the C-Cl bond.
Mechanism Visualization: Palladium-Catalyzed Cross-Coupling
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion and Outlook
The selection between a 5-bromo- and 5-chlorothiazole is a critical decision in synthesis design. 5-Bromothiazoles offer higher reactivity and reliability, often justifying their higher cost for small-scale and discovery chemistry where speed and success are paramount. Conversely, 5-chlorothiazoles present a more economical option for process development and scale-up campaigns, provided that the necessary investment is made in optimizing reaction conditions with modern, highly active catalyst systems. Understanding the fundamental chemical principles outlined in this guide allows the medicinal and process chemist to strategically navigate this choice, ultimately accelerating the path to novel and impactful molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. ijnc.ir [ijnc.ir]
- 17. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach | Semantic Scholar [semanticscholar.org]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 5-Bromo-2-ethylthiazole
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The synthesis of substituted thiazole derivatives, core scaffolds in many pharmaceutical agents, frequently employs this powerful reaction. However, the coupling of heteroaryl halides like 5-Bromo-2-ethylthiazole presents unique challenges, including the potential for catalyst inhibition by the sulfur heteroatom and the specific electronic nature of the thiazole ring.
This guide provides an in-depth, objective comparison of palladium catalysts for the Suzuki coupling of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst and ligand selection, offering field-proven insights to empower you to optimize your synthetic strategy.
The Challenge of Thiazoles in Suzuki Coupling
The 1,3-thiazole ring system, while a valuable pharmacophore, introduces specific considerations for palladium-catalyzed cross-coupling. The lone pair of electrons on the sulfur atom can coordinate to the palladium center, potentially leading to catalyst deactivation or "poisoning".[1] This necessitates the careful selection of a catalyst system that is robust enough to overcome this challenge while still promoting efficient catalytic turnover. Furthermore, the electronic properties of the thiazole ring influence the oxidative addition step, the rate-determining step in many Suzuki-Miyaura catalytic cycles.[2]
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst is paramount to the success of the Suzuki coupling with this compound. The evolution of catalyst technology from traditional phosphine-ligated palladium sources to sophisticated pre-catalysts with bulky, electron-rich ligands has revolutionized the coupling of challenging heteroaryl halides.
Traditional Catalysts: A Baseline for Comparison
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a historically significant and still utilized catalyst.[3] While commercially available and relatively inexpensive, its performance with heteroaryl halides can be sluggish, often requiring higher catalyst loadings and longer reaction times.[4] For a substrate like this compound, the relatively low steric bulk of the triphenylphosphine ligands may not be sufficient to promote the reductive elimination step efficiently, and the catalyst can be more susceptible to deactivation.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) represents an improvement over Pd(PPh₃)₄ for many applications. The dppf ligand offers greater stability to the palladium center and can facilitate higher yields in shorter reaction times for some heteroaryl couplings.[4][5] Its bidentate nature and specific bite angle contribute to a more stable and active catalytic species.
Modern Pre-catalysts: The Key to High Efficiency
The development of well-defined palladium pre-catalysts, particularly those featuring bulky, electron-rich biarylphosphine and N-heterocyclic carbene (NHC) ligands, has been a game-changer for challenging Suzuki couplings.
Buchwald Ligands and Pre-catalysts (e.g., XPhos Pd G2/G3): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to be both sterically demanding and electron-rich. This combination accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The corresponding palladacycle pre-catalysts, like XPhos Pd G2 or G3, offer the advantage of being air- and moisture-stable, providing more consistent and reproducible results by ensuring the efficient generation of the active monoligated Pd(0) species in solution.[1][7] For substrates prone to catalyst poisoning, such as sulfur-containing heterocycles, these highly active and stable catalysts are often the superior choice.[1]
PEPPSI™ Catalysts (e.g., PEPPSI-IPr): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts feature a palladium center coordinated to a bulky N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine ligand.[8] PEPPSI-IPr, for instance, is known for its high thermal stability and broad functional group tolerance.[8][9] The strong σ-donating ability of the NHC ligand creates a highly electron-rich palladium center, which can be very effective for the coupling of heteroaryl halides. These catalysts are also air- and moisture-stable, simplifying reaction setup.[8][9]
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions for Heteroaryl Bromides |
| Pd(PPh₃)₄ | Monodentate Phosphine | Cost-effective, widely available. | High catalyst loading (5-10 mol%), elevated temperatures (80-100 °C), longer reaction times (12-24 h).[10][11] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Good stability, often higher yields and shorter reaction times than Pd(PPh₃)₄. | Moderate catalyst loading (3-5 mol%), temperatures around 80-90 °C, reaction times of 2-8 h.[4][5][11] |
| XPhos Pd G3 | Bulky Biarylphosphine | High activity and stability, broad substrate scope, lower catalyst loadings, air- and moisture-stable pre-catalyst. | Low catalyst loading (1-2 mol%), can be effective at lower temperatures, short reaction times (often < 2 h).[7] |
| PEPPSI-IPr | N-Heterocyclic Carbene | High thermal stability, excellent for challenging substrates, air- and moisture-stable pre-catalyst. | Low catalyst loading (1-3 mol%), versatile with various bases and solvents.[8][9] |
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki coupling of this compound. Optimization of the base, solvent, and temperature may be necessary for specific coupling partners.
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is a good starting point with a moderately active and reliable catalyst.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.
-
Stir the reaction mixture at 80-90 °C for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency Suzuki Coupling using XPhos Pd G3
This protocol utilizes a modern pre-catalyst for potentially higher yields and shorter reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 (1.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and XPhos Pd G3 (0.015 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (repeat three times).
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the underlying chemistry and workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can be effective, modern pre-catalysts such as XPhos Pd G3 and PEPPSI-IPr offer significant advantages in terms of efficiency, catalyst loading, and robustness, particularly for challenging heteroaryl substrates containing potential catalyst poisons like sulfur.
For initial explorations and cost-sensitive applications, Pd(dppf)Cl₂ provides a reliable starting point. However, for achieving high yields, short reaction times, and overcoming the inherent challenges of coupling with a thiazole derivative, the use of a Buchwald-type pre-catalyst like XPhos Pd G3 is highly recommended. The investment in these more advanced catalysts often pays dividends in terms of improved outcomes and simplified purification.
As with any catalytic reaction, empirical optimization of the reaction parameters for each specific arylboronic acid coupling partner is crucial for achieving the best possible results. This guide provides the foundational knowledge and practical starting points to enable researchers, scientists, and drug development professionals to confidently approach the Suzuki coupling of this compound and accelerate their synthetic endeavors.
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to 5-Bromo-2-ethylthiazole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of heterocyclic compounds is a critical step. Thiazole derivatives, in particular, form the backbone of numerous therapeutic agents. This guide provides an in-depth comparative spectroscopic analysis of 5-Bromo-2-ethylthiazole and its direct precursor, 2-ethylthiazole. By understanding the distinct spectroscopic signatures of these molecules, researchers can ensure the purity, confirm the identity, and track the transformation of these compounds throughout the synthetic process. This document is designed to be a practical resource, offering not only experimental data but also the underlying scientific principles that govern the observed spectral characteristics.
The Significance of this compound
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The introduction of a bromine atom at the C5 position of the 2-ethylthiazole core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for quality control and reaction monitoring.
Synthesis Pathway: From 2-ethylthiazole to this compound
The most direct route to this compound is through the electrophilic bromination of 2-ethylthiazole. The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C5 position is generally the most reactive site for such reactions in 2-substituted thiazoles.
Caption: A typical synthesis route for this compound.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for 2-ethylthiazole and the expected data for this compound. The data for 2-ethylthiazole is compiled from various spectral databases, while the data for this compound is predicted based on established spectroscopic principles and data from closely related analogs like 5-bromo-2-methylthiazole.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
Table 1: ¹H NMR Data Comparison
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-ethylthiazole | H4 | ~7.20 | d | ~3.5 |
| H5 | ~7.70 | d | ~3.5 | |
| -CH₂- | ~3.05 | q | ~7.5 | |
| -CH₃ | ~1.40 | t | ~7.5 | |
| This compound | H4 | ~7.50 | s | - |
| -CH₂- | ~3.10 | q | ~7.5 | |
| -CH₃ | ~1.42 | t | ~7.5 |
Interpretation:
-
2-ethylthiazole: The two protons on the thiazole ring, H4 and H5, appear as doublets due to coupling with each other. The ethyl group shows a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
This compound: The most significant change is the disappearance of the signal for H5 and the collapse of the H4 doublet into a singlet. The bromine atom at the C5 position replaces the proton. The electron-withdrawing effect of the bromine atom is expected to deshield the adjacent H4 proton, causing a downfield shift in its chemical resonance. The signals for the ethyl group are expected to be minimally affected.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a broadband probe, operating at a frequency corresponding to the ¹H frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR spectra.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon | Expected Chemical Shift (ppm) |
| 2-ethylthiazole | C2 | ~168 |
| C4 | ~118 | |
| C5 | ~142 | |
| -CH₂- | ~25 | |
| -CH₃ | ~14 | |
| This compound | C2 | ~169 |
| C4 | ~122 | |
| C5 | ~120 | |
| -CH₂- | ~26 | |
| -CH₃ | ~14 |
Interpretation:
-
2-ethylthiazole: The spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule. The C2 carbon, being adjacent to two heteroatoms, is the most downfield.
-
This compound: The introduction of the bromine atom at C5 will have a significant impact on its chemical shift. The "heavy atom effect" of bromine will cause a substantial upfield shift for C5. Conversely, the C4 carbon will experience a downfield shift due to the inductive effect of the bromine atom. The chemical shifts of the C2 and the ethyl group carbons are expected to show minor changes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| 2-ethylthiazole | C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2980-2850 | Strong | |
| C=N stretch | ~1600 | Medium | |
| C=C stretch | ~1500 | Medium | |
| This compound | C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 2980-2850 | Strong | |
| C=N stretch | ~1590 | Medium | |
| C=C stretch | ~1490 | Medium | |
| C-Br stretch | 700-500 | Strong |
Interpretation:
The IR spectra of both compounds will be dominated by the characteristic absorptions of the thiazole ring and the ethyl group. The most significant difference will be the appearance of a strong absorption band in the low-frequency region (700-500 cm⁻¹) for this compound, corresponding to the C-Br stretching vibration. The positions of the C=N and C=C stretching bands of the thiazole ring might show slight shifts upon bromination.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-ethylthiazole [1] | C₅H₇NS | 113.18 | 113 (M⁺), 98, 85, 58 |
| This compound | C₅H₆BrNS | 191.08 / 193.08 | 191/193 (M⁺), 176/178, 112, 84 |
Interpretation:
-
2-ethylthiazole: The mass spectrum will show a molecular ion peak (M⁺) at m/z 113. Common fragmentation pathways include the loss of a methyl radical (-CH₃) to give a fragment at m/z 98, and cleavage of the ethyl group.
-
This compound: The most characteristic feature will be the presence of two molecular ion peaks of almost equal intensity at m/z 191 and 193. This isotopic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance. Fragmentation will likely involve the loss of a methyl radical to give fragments at m/z 176/178, and potentially the loss of a bromine radical.
Caption: Key fragmentation patterns for this compound in MS.
Conclusion
The spectroscopic analysis of this compound, in comparison with its precursor 2-ethylthiazole, reveals distinct and predictable changes in their respective spectra. The ¹H NMR shows the disappearance of the H5 signal and a downfield shift of the H4 signal. The ¹³C NMR is characterized by a significant upfield shift of the C5 carbon due to the heavy atom effect of bromine. The IR spectrum will exhibit a new, strong C-Br stretching band, and the mass spectrum will display the characteristic isotopic pattern of a monobrominated compound. By carefully analyzing these spectroscopic features, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the integrity and success of their drug discovery and development endeavors.
References
A Senior Application Scientist's Guide to the Synthetic Benchmarking of 5-Bromo-2-ethylthiazole
Introduction: The Strategic Importance of 5-Bromo-2-ethylthiazole
The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs, including the anti-inflammatory meloxicam and the antiretroviral ritonavir.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[2] The derivative this compound serves as a critical and versatile building block for elaborating more complex molecular architectures. The bromine atom at the C5 position is particularly valuable, providing a reactive handle for cross-coupling reactions, while the ethyl group at C2 modulates lipophilicity and steric profile. Consequently, the efficient and scalable synthesis of this intermediate is a paramount concern for drug development programs.
This guide provides an in-depth comparison of three distinct and logical synthetic strategies for preparing this compound. We will dissect each route, moving beyond a simple recitation of steps to explain the underlying mechanistic rationale and the critical parameters that govern success. This analysis is designed to empower researchers to select the optimal synthetic route that aligns with their specific objectives, whether they be rapid lead generation on a milligram scale or process development for kilogram production.
Strategic Overview: Three Approaches to a Key Intermediate
The synthesis of this compound can be approached from three fundamentally different perspectives, each with its own set of advantages and challenges:
-
Route A: The de Novo Ring Construction (Hantzsch Synthesis) : This classic approach builds the thiazole ring from acyclic precursors. It is a robust and well-established method for thiazole formation.[3][4]
-
Route B: Post-Cyclization Functionalization (Direct Bromination) : This strategy begins with the pre-formed 2-ethylthiazole core, which is then functionalized via electrophilic substitution to install the C5 bromine.
-
Route C: Functional Group Interconversion (Sandmeyer Reaction) : This route starts with a pre-functionalized thiazole, 2-ethyl-5-aminothiazole, and converts the amino group into the target bromo group via a diazonium salt intermediate.[5][6]
We will now explore each of these routes in detail.
Route A: The Hantzsch Thiazole Synthesis
Principle and Rationale
The Hantzsch thiazole synthesis is a venerable and highly reliable method for constructing the thiazole ring.[7] The reaction proceeds by the condensation of an α-haloketone with a thioamide. The causality of this reaction is rooted in the high nucleophilicity of the thioamide's sulfur atom, which initiates an SN2 reaction with the α-haloketone.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[3] For our target, this translates to the reaction of 1-bromo-2-butanone with thiopropionamide.
Experimental Protocol: Hantzsch Synthesis
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiopropionamide (1.0 eq, e.g., 8.9 g, 100 mmol) and ethanol (100 mL).
-
Addition of α-Haloketone : Stir the mixture until the thiopropionamide is fully dissolved. To this solution, add 1-bromo-2-butanone (1.05 eq, e.g., 15.8 g, 105 mmol) dropwise over 15 minutes at room temperature. An exotherm is typically observed.
-
Reaction Execution : Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Neutralization : Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 75 mL) to neutralize the HBr byproduct, followed by brine (1 x 75 mL).[7]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Workflow and Mechanistic Rationale
Route B: Direct Electrophilic Bromination
Principle and Rationale
This route leverages the inherent nucleophilicity of the thiazole ring, which is susceptible to electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[8] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation; it is a solid, making it safer and easier to handle than liquid bromine, and it provides a source of electrophilic bromine (Br⁺).[9][10] The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF facilitate the reaction.
Experimental Protocol: Direct Bromination
-
Reaction Setup : In a 100 mL round-bottom flask protected from light, dissolve 2-ethylthiazole (1.0 eq, e.g., 11.3 g, 100 mmol) in acetonitrile (50 mL).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq, e.g., 18.7 g, 105 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Execution : Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Work-up and Isolation : Upon completion, pour the reaction mixture into 100 mL of cold water.
-
Extraction : Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying : Combine the organic extracts and wash with a 10% aqueous solution of sodium thiosulfate (2 x 40 mL) to quench any unreacted bromine, followed by brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification : Filter and concentrate the solution under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield this compound.
Workflow and Mechanistic Rationale
Route C: The Sandmeyer Reaction
Principle and Rationale
The Sandmeyer reaction is a powerful transformation for converting an aromatic amino group into a variety of other functionalities, including halides.[11] The reaction proceeds in two key stages: first, the diazotization of the primary amine with a nitrite source (like sodium nitrite or tert-butyl nitrite) under acidic conditions to form a diazonium salt.[12] Second, the copper(I)-catalyzed decomposition of this diazonium salt, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, releases nitrogen gas and installs the bromide.[5][6] This route offers a distinct synthetic logic, building from a readily accessible amino-thiazole precursor.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization : To a 250 mL three-neck flask, add 2-ethyl-5-aminothiazole (1.0 eq, e.g., 12.8 g, 100 mmol) and a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq, 62 mL). Cool the mixture to -5 °C using an ice-salt bath.
-
Nitrite Addition : Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq, 7.6 g, 110 mmol) in water (20 mL) and cool it to 0 °C. Add this solution dropwise to the reaction flask, maintaining the internal temperature below 0 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
Copper(I) Bromide Addition : In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq, 17.2 g, 120 mmol) in 48% HBr (1.0 eq, 21 mL).
-
Displacement Reaction : Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up and Isolation : Pour the reaction mixture onto 200 g of ice and extract with dichloromethane (3 x 75 mL).
-
Washing and Drying : Combine the organic layers and wash with 2M sodium hydroxide solution until the aqueous layer is basic, then wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate.
-
Purification : Filter, concentrate, and purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Workflow and Mechanistic Rationale
Comparative Analysis and Benchmarking
The optimal synthetic route is dictated by the specific constraints and goals of a project, such as scale, cost, available starting materials, and safety considerations. The following table summarizes the key performance indicators for each route.
| Parameter | Route A: Hantzsch Synthesis | Route B: Direct Bromination | Route C: Sandmeyer Reaction |
| Overall Yield | Good to Excellent (Typically 70-85%) | Excellent (Often >90%) | Good (Typically 65-80%) |
| Number of Steps | 1 (from key precursors) | 1 (from 2-ethylthiazole) | 1 (one-pot from amine) |
| Starting Materials | 1-bromo-2-butanone, thiopropionamide | 2-ethylthiazole, NBS | 2-ethyl-5-aminothiazole, NaNO₂, CuBr |
| Atom Economy | Moderate | High | Low (loss of N₂, use of stoichiometric Cu) |
| Reaction Conditions | Reflux (moderate heat) | Low Temperature (0 °C to RT) | Cryogenic (-5 to 0 °C), then RT |
| Safety Concerns | α-haloketones are lachrymatory. | NBS is a strong oxidant. | Diazonium salts can be explosive if isolated; NaNO₂ is toxic. Vigorous gas evolution. |
| Scalability | Good; well-established industrial process. | Excellent; simple procedure. | Moderate; requires careful temperature control and off-gassing management. |
| Purification | Chromatography often required. | Vacuum distillation is often sufficient. | Chromatography or distillation required. |
Expert Insights and Recommendations
-
For Speed and Efficiency (Discovery Phase): Route B (Direct Bromination) is often the superior choice. It is a high-yielding, one-step reaction from a potentially commercially available starting material (2-ethylthiazole). The mild conditions and straightforward purification make it ideal for rapidly generating material for initial biological screening.
-
For Cost-Effectiveness and Scale-Up (Process Development): Route A (Hantzsch Synthesis) presents a strong case. While it may require more optimization, the starting materials are often cheaper and more accessible for large-scale production. The reaction is robust and has a long history of industrial application.[13]
-
For Alternative Precursor Availability: Route C (Sandmeyer Reaction) becomes highly valuable if 2-ethyl-5-aminothiazole is a more readily available or cheaper precursor than 2-ethylthiazole itself. While the atom economy is lower and the procedure requires more stringent safety controls (especially temperature management), it is a reliable method for this specific functional group interconversion.[12]
Conclusion
There is no single "best" route for the synthesis of this compound. The selection is a strategic decision based on a multi-parameter analysis. For rapid, high-yield synthesis in a discovery setting, Direct Bromination (Route B) is highly recommended. For large-scale, cost-sensitive campaigns where starting material availability is key, the classic Hantzsch Synthesis (Route A) remains a formidable and reliable option. The Sandmeyer Reaction (Route C) serves as an essential alternative, offering flexibility in the choice of starting materials. By understanding the fundamental principles and practical considerations of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. lookchem.com [lookchem.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to In Vitro Assay Validation for Novel 5-Bromo-2-ethylthiazole Derivatives
This guide provides an in-depth comparative analysis of essential in vitro assays for the preliminary validation of novel compounds derived from the 5-Bromo-2-ethylthiazole scaffold. For researchers in drug discovery, the initial phases of characterizing a new chemical entity are critical. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] Compounds derived from this compound, with their specific substitution patterns, offer a rich chemical space for developing new therapeutic agents.[4]
However, promising chemical structures require rigorous and systematic validation. This document moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the described methodologies function as self-validating systems. We will compare and detail the protocols for two foundational pillars of early-stage drug development: Cellular Cytotoxicity and Metabolic & Safety Profiling , providing the data-driven framework necessary for advancing the most promising candidates.
Part 1: Anticancer Potential: A Comparative Validation of Cytotoxicity Assays
The evaluation of cytotoxic potential is a critical first step in screening for new anticancer agents.[5] The primary goal is to determine the concentration-dependent effect of a test compound on the viability and proliferation of cancer cells. Two of the most widely adopted methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.
-
The Rationale for Comparison: While both assays assess cell death, they measure different cellular events. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the activity of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[6] A decrease in metabolic activity is thus correlated with cell death or cytostasis. Conversely, the LDH assay quantifies the release of the cytosolic enzyme LDH from cells that have lost membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7] Running these assays in parallel provides a more comprehensive picture; for instance, a compound might be cytostatic (inhibiting proliferation and metabolic activity, detected by MTT) without being immediately cytotoxic (causing membrane rupture, not detected by LDH).
Experimental Workflow: Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of a novel this compound derivative is a systematic process designed to yield a reproducible half-maximal inhibitory concentration (IC50) value. The IC50 represents the compound concentration required to inhibit the growth of 50% of a cell population and is a key metric for comparing potency.[5][8]
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol: The MTT Assay
This protocol is a self-validating system because it includes both negative (vehicle) and positive (a known cytotoxic drug) controls, which are essential for confirming the assay is performing as expected.
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer).[9]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound derivative(s) and a positive control (e.g., Doxorubicin).
-
Sterile DMSO for compound dissolution.[8]
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Sterile 96-well flat-bottom cell culture plates.
-
Multichannel pipette and microplate reader.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest using trypsin and perform a cell count using a hemocytometer or automated counter.
-
Causality: Using cells in the logarithmic growth phase ensures uniform metabolic activity.
-
Seed the 96-well plate with 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5]
-
Causality: A 24-hour attachment period ensures that the compound's effect is on adhered, healthy cells, not on cells stressed from seeding.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create a 2X working stock by serially diluting in complete medium.
-
Causality: The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8] A vehicle control (medium with 0.5% DMSO) is mandatory to account for any solvent effects.
-
Remove the old medium from the cells and add 100 µL of the serially diluted compound solutions (and controls) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Causality: A 48-72 hour incubation period is typically sufficient to observe effects on cell proliferation. Shorter times may only reveal acute toxicity.
-
-
MTT Assay & Measurement:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Metabolic and Safety Profile Validation
Early assessment of a compound's potential for adverse effects and drug-drug interactions (DDI) is a cornerstone of modern drug discovery.[10] Two critical assays in this domain are the Cytochrome P450 (CYP) inhibition assay and the hERG channel assay.
A. Cytochrome P450 (CYP) Inhibition Assay
The Rationale: The CYP enzyme superfamily, primarily in the liver, is responsible for metabolizing over 90% of clinical drugs.[11] If a new compound inhibits a specific CYP isoform (e.g., CYP3A4), it can dangerously increase the plasma concentration of a co-administered drug that is metabolized by the same enzyme, leading to toxicity.[12][13] Therefore, screening for CYP inhibition is required by regulatory agencies like the U.S. FDA.[11][12]
Caption: Workflow for an in vitro Cytochrome P450 (CYP) inhibition assay.
Methodology Overview: Fluorogenic CYP Inhibition Assay This high-throughput method uses specific fluorogenic probes that become fluorescent after being metabolized by a CYP enzyme.[14] A decrease in the fluorescent signal indicates inhibition.
-
Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) and an NADPH regeneration system are prepared in a buffer.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme system.
-
Reaction: A specific fluorogenic substrate is added to start the reaction.
-
Detection: The plate is read over time in a fluorescence plate reader. The rate of fluorescence generation is calculated.
-
Analysis: The rate of reaction in the presence of the test compound is compared to a vehicle control to determine the percent inhibition and calculate an IC50 value.[13]
B. hERG Channel Safety Assay
The Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel critical for cardiac repolarization (the resetting of heart muscle cells after a beat).[15][16] Inhibition of this channel can delay repolarization, leading to a condition called "QT prolongation," which significantly increases the risk of a life-threatening arrhythmia known as Torsades de Pointes.[16][17] Assessing hERG liability is a mandatory step in preclinical safety evaluation.[15]
Caption: The causal pathway from hERG channel inhibition to cardiac arrhythmia risk.
Methodology Overview: Automated Patch-Clamp Electrophysiology The gold standard for assessing hERG liability is the patch-clamp technique, which directly measures the flow of potassium ions through the hERG channel.[15][17]
-
Cell Line: A cell line (e.g., HEK293) stably expressing the hERG channel is used.[16]
-
Patch-Clamp: An automated system (e.g., QPatch) establishes a high-resistance seal with a single cell, allowing for the precise measurement of the ionic current.[16]
-
Voltage Protocol: A specific voltage protocol is applied to the cell to activate and then deactivate the hERG channels, generating a characteristic "tail current" which is the primary measurement.[15][18]
-
Compound Application: Baseline hERG currents are recorded, after which different concentrations of the test compound are applied.
-
Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate an IC50 value.[15]
Part 3: Comparative Data Analysis
To effectively compare novel this compound derivatives, all quantitative data should be summarized in a structured table. This allows for a direct comparison of potency and liability against both internal candidates and established reference compounds.
Table 1: Hypothetical In Vitro Validation Data for this compound Derivatives
| Compound ID | Cytotoxicity (MCF-7) IC50 (µM) | CYP3A4 Inhibition IC50 (µM) | hERG Inhibition IC50 (µM) |
| Compound A | 1.5 ± 0.2 | 25.3 ± 3.1 | > 50 |
| Compound B | 8.9 ± 1.1 | > 50 | 45.8 ± 5.4 |
| Compound C | 0.8 ± 0.1 | 2.1 ± 0.3 | 3.5 ± 0.6 |
| Doxorubicin (Ref.) | 0.5 ± 0.1 | N/A | N/A |
| Ketoconazole (Ref.) | N/A | 0.1 ± 0.02 | N/A |
| Terfenadine (Ref.) | N/A | N/A | 0.05 ± 0.01 |
Interpretation:
-
Compound A: Shows good anticancer potency and a favorable safety profile with weak CYP3A4 inhibition and no significant hERG activity. This makes it a strong candidate for further development.
-
Compound B: Has weaker anticancer activity and a clean CYP profile but may warrant caution due to moderate hERG inhibition.
-
Compound C: While being the most potent anticancer agent, it exhibits strong CYP3A4 and hERG inhibition, raising significant red flags for potential drug-drug interactions and cardiotoxicity. This compound would likely be deprioritized.
By integrating these validated in vitro assays, researchers can construct a robust, data-driven profile of novel this compound derivatives, enabling informed decisions to advance only those compounds with the highest potential for success as safe and effective therapeutics.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. jrmds.in [jrmds.in]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. criver.com [criver.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. benchchem.com [benchchem.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. fda.gov [fda.gov]
A Comparative Guide to the Reaction Rates of 5-Halothiazoles for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, thiazole scaffolds are of paramount importance, serving as the core of numerous pharmaceuticals and functional materials. The strategic functionalization of the thiazole ring is a key aspect of drug design and development, with halogenated derivatives, particularly 5-halothiazoles, acting as versatile precursors for a myriad of chemical transformations. The choice of the halogen atom—fluorine, chlorine, bromine, or iodine—at the 5-position profoundly influences the reactivity of the C-X bond, thereby dictating the efficiency and conditions required for subsequent reactions.
This guide provides an in-depth comparative analysis of the reaction rates of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodothiazole in three pivotal classes of reactions: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Heck, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). By understanding the underlying mechanistic principles and examining supporting experimental data, researchers can make more informed decisions in their synthetic strategies, optimizing reaction outcomes and accelerating the discovery process.
The Dichotomy of Reactivity: Mechanistic Insights into C-X Bond Activation
The reactivity of 5-halothiazoles is governed by a fascinating dichotomy rooted in the mechanism of the specific reaction being performed. The two primary modes of C-X bond activation, oxidative addition in palladium-catalyzed cross-coupling and nucleophilic attack in SNAr, lead to opposing trends in reaction rates across the halogen series.
Palladium-Catalyzed Cross-Coupling Reactions: The Dominance of Bond Strength
In palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] This step is often the rate-determining step of the entire catalytic cycle.[2] The efficiency of this step is inversely proportional to the strength of the C-X bond. The bond dissociation energies for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I.[2] Consequently, the reactivity of 5-halothiazoles in these cross-coupling reactions follows the general trend:
I > Br > Cl >> F
This trend implies that 5-iodothiazole will generally exhibit the highest reaction rates, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, 5-fluorothiazole is typically the least reactive and often requires harsh conditions or specialized catalysts for C-F bond activation.
Nucleophilic Aromatic Substitution (SNAr): The Power of Electronegativity
In contrast to palladium-catalyzed reactions, the rate-determining step in nucleophilic aromatic substitution (SNAr) is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[3] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the ring. Halogens exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. For SNAr, the strong inductive effect of highly electronegative halogens is paramount in activating the ring towards nucleophilic attack.
Therefore, the reactivity of 5-halothiazoles in SNAr reactions often follows the reverse trend:
F > Cl > Br > I
The high electronegativity of fluorine makes the carbon at the 5-position more electrophilic, thus accelerating the rate of nucleophilic attack. While fluorine is a poor leaving group in SN2 reactions, in SNAr, the focus is on the initial attack, making 5-fluorothiazole a surprisingly reactive substrate.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 5-halothiazoles in Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by data from analogous heterocyclic systems where direct comparative data for 5-halothiazoles is not available in a single study.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] The reactivity trend of I > Br > Cl is well-established for this reaction.[5]
Table 1: Comparative Performance of 5-Halothiazoles in Suzuki-Miyaura Coupling
| 5-Halothiazole | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Rationale |
| 5-Iodothiazole | High | Room temperature to moderate heat (e.g., 50-80 °C), shorter reaction times (e.g., 1-8 hours).[5] | High | The weak C-I bond facilitates rapid oxidative addition of the palladium catalyst.[5] |
| 5-Bromothiazole | Moderate | Moderate to high heat (e.g., 80-110 °C), longer reaction times (e.g., 6-24 hours).[5] | Moderate to High | The C-Br bond is stronger than C-I, requiring more energy for oxidative addition.[5] |
| 5-Chlorothiazole | Low | High temperatures, specialized ligands (e.g., electron-rich phosphines), and longer reaction times are often necessary. | Low to Moderate | The strong C-Cl bond makes oxidative addition challenging. |
| 5-Fluorothiazole | Very Low | Generally unreactive under standard Suzuki conditions. Requires specialized catalysts and harsh conditions for C-F activation. | Very Low | The C-F bond is the strongest, making oxidative addition extremely difficult. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Halothiazole
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask, add the 5-halothiazole (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture with stirring to the appropriate temperature (see Table 1) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship: Factors Influencing Suzuki-Miyaura Coupling Rate
References
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-ethylthiazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the potential of a substance like 5-Bromo-2-ethylthiazole can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE).
Our recommendations are synthesized from the safety profiles of structurally analogous brominated and ethylated thiazole derivatives. The underlying principle is one of proactive caution: in the absence of specific data for this exact molecule, we extrapolate from established hazard classifications of its close chemical relatives to ensure the highest degree of protection for our researchers.
Hazard Profile: The "Why" Behind the Protection
Understanding the potential risks is the critical first step in establishing a safe handling protocol. Based on the Globally Harmonized System (GHS) classifications for similar thiazole compounds, this compound should be handled as a substance with the following potential hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin[1].
-
Skin Irritation: Causes skin irritation upon direct contact[1][2].
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage[1][2].
-
Respiratory Irritation: May cause irritation to the respiratory tract if vapors or aerosols are inhaled[2].
-
Sensitization: Some thiazole derivatives may cause an allergic skin reaction[3][4].
These hazards dictate a multi-layered approach to PPE, designed to prevent any direct contact with the substance.
Hazard Summary Table
| Hazard Classification | Potential Effect | GHS Pictogram | Precautionary Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, touched, or inhaled.[1] | ❗ | P261, P280, P301+P312, P302+P352 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2] | ❗ | P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation (Category 2A/1) | Causes serious eye irritation or damage.[2] | ❗ / corrosive | P280, P305+P351+P338 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] | ❗ | P261, P304+P340 |
The Core Directive: Engineering Controls and PPE Selection
The foundation of chemical safety is a hierarchy of controls. Before any personal protective equipment is considered, engineering and administrative controls must be in place.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides primary containment, pulling potentially harmful vapors away from the user's breathing zone. Ensure the sash is kept at the lowest practical height to maximize its protective capability.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure where engineering controls cannot. The following is a step-by-step guide to selecting the appropriate gear.
Caption: PPE Selection Workflow for this compound.
A. Eye and Face Protection: Due to the severe eye irritation risk, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to European Standard EN166 are mandatory.[5][6]
-
Best Practice: When handling larger quantities (>50 mL) or during procedures with a high splash potential, supplement goggles with a full-face shield.
B. Hand Protection: The skin is a primary route of exposure.
-
Glove Type: Nitrile gloves are recommended for incidental contact. Always check the manufacturer's compatibility chart for breakthrough times with halogenated organic compounds if prolonged contact is anticipated.
-
Glove Thickness: For routine lab work, a standard nitrile glove (4-5 mil) is acceptable. For tasks involving potential for abrasion or puncture, thicker gloves may be required.[3]
-
Protocol: Practice double-gloving. This provides an extra layer of protection and allows for the safe removal of the outer glove immediately upon known or suspected contact. Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after removing gloves.[3]
C. Body Protection: Protect your skin from accidental splashes.
-
Minimum Requirement: A clean, buttoned, flame-resistant lab coat.
-
Best Practice: For transfers of significant quantities, a chemically resistant apron worn over the lab coat is advised. Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory in the laboratory at all times.
D. Respiratory Protection: While the fume hood is the primary control, respiratory protection may be necessary in specific situations.
-
Standard Operations: No respiratory protection is needed when working within a properly functioning chemical fume hood.
-
Emergency Situations: In the event of a significant spill outside of the fume hood or a failure of ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is required.[5][7] All personnel using respirators must be properly fit-tested and trained.
Operational Plan: Donning, Doffing, and Disposal
A disciplined procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Step-by-Step Donning and Doffing Protocol:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on the lab coat, ensuring it is fully buttoned.
-
Put on the inner pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This process is designed to move from most contaminated to least contaminated.
-
Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.
-
Remove the lab coat by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated area or place it in a laundry bin if contaminated.
-
Perform hand hygiene with the inner gloves still on.
-
Remove the face shield/goggles from the back.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene with soap and water.
-
Disposal Plan:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous chemical waste.[8] Place it in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: Unused or waste this compound and any contaminated materials (e.g., absorbent pads from a spill) must be collected in a labeled, sealed container for disposal by a licensed waste disposal company. Do not pour this chemical down the drain.[3]
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.
References
- 1. 5-Bromo-2-(1-pyrrolidinyl)thiazole | C7H9BrN2S | CID 45787555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-methyl-1,3-thiazole | C4H4BrNS | CID 21906106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. leap.epa.ie [leap.epa.ie]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
